Caii-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21FN4S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C19H21FN4S/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-23-19(25)21-14-16-5-9-17(20)10-6-16/h3-13H,14H2,1-2H3,(H2,21,23,25)/b4-3+,22-13+ |
InChI Key |
MRGAPMWUCBLLME-WABGWXMBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Caii-IN-1 on Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Caii-IN-1, a thiosemicarbazide derivative, on its target enzyme, carbonic anhydrase II (CA-II). This document collates available quantitative data, details experimental protocols for key assays, and presents visual diagrams to elucidate signaling pathways and experimental workflows.
Quantitative Data Summary
This compound (also referred to as compound 3n ) is a potent inhibitor of bovine carbonic anhydrase II (bCA-II). The following table summarizes the inhibitory activity of this compound and other notable derivatives from the same study, with acetazolamide included as a standard for comparison.
| Compound | Structure | IC50 (µM) against bCA-II |
| This compound (3n) | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-fluorophenyl)benzenesulfonamide | 10.3 ± 0.62 [1] |
| Compound 3g | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-bromophenyl)benzenesulfonamide | 12.1 ± 1.01[1][2] |
| Compound 3h | 4-((E)-3-((E)-4-(dimethylamino)benzylidene)hydrazono)methyl)-N-(4-chlorophenyl)benzenesulfonamide | 13.4 ± 0.52[1] |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Standard Inhibitor |
Mechanism of Action
This compound acts as an inhibitor of carbonic anhydrase II by directly interacting with the enzyme's active site. The proposed mechanism, supported by molecular docking studies, involves a specific ionic interaction with the catalytic zinc ion (Zn²⁺) that is essential for the enzyme's activity.[1][2]
The core of carbonic anhydrase II's catalytic activity is the zinc-bound hydroxide ion, which acts as a powerful nucleophile to attack carbon dioxide. This compound, through its thiosemicarbazone moiety, is believed to coordinate with this zinc ion, thereby displacing the catalytically crucial water/hydroxide molecule. This binding event prevents the enzyme from converting its substrate, leading to inhibition of its catalytic function. The interaction is further stabilized by hydrogen bonding and hydrophobic interactions with amino acid residues within the active site pocket.
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol is a generalized procedure based on the spectrophotometric method referenced in the primary literature for this compound.[1][3]
Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against carbonic anhydrase II.
Principle: The assay measures the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA produces p-nitrophenolate, a yellow-colored product, which can be quantified by measuring the absorbance at 400 nm. The rate of this reaction is proportional to the CA-II activity.
Materials:
-
Bovine Carbonic Anhydrase II (bCA-II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compound (this compound)
-
Acetazolamide (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bCA-II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile.
-
Prepare stock solutions of the test compound (this compound) and acetazolamide in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A specific volume of the test compound solution at various concentrations (serial dilutions). For the control, add DMSO. For the standard, add acetazolamide solution.
-
A specific volume of the bCA-II solution.
-
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC) - Generalized Protocol
Objective: To determine the thermodynamic parameters of binding between an inhibitor and carbonic anhydrase II.
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified Carbonic Anhydrase II
-
Test compound (inhibitor)
-
Dialysis buffer (e.g., PBS or Tris-HCl)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified CA-II extensively against the chosen buffer to ensure buffer matching.
-
Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the CA-II solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the inhibitor into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations: ΔG = -RT * ln(Ka) (where Ka = 1/Kd) ΔG = ΔH - TΔS
-
X-ray Crystallography - Generalized Protocol
Objective: To determine the three-dimensional structure of the carbonic anhydrase II-inhibitor complex.
Principle: X-ray crystallography provides high-resolution structural information about macromolecules. By obtaining a crystal of the protein-ligand complex and diffracting X-rays through it, the electron density map can be calculated, and the atomic structure can be modeled.
Materials:
-
Highly purified and concentrated Carbonic Anhydrase II
-
Test compound (inhibitor)
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray source (synchrotron or in-house) and detector
Procedure:
-
Complex Formation and Crystallization:
-
Incubate the purified CA-II with a molar excess of the inhibitor to ensure complex formation.
-
Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of crystallization conditions (precipitants, buffers, salts, additives).
-
Monitor the trials for crystal growth.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals from the crystallization drops.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Mount the frozen crystal on the goniometer of the X-ray beamline.
-
Collect a complete set of X-ray diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the phase problem using molecular replacement with a known structure of CA-II as a search model.
-
Build the atomic model of the protein-inhibitor complex into the electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the diffraction data.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific interactions between the inhibitor and the active site residues of CA-II, including bond lengths, angles, and hydrogen bonding networks.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and characterization of this compound as a carbonic anhydrase II inhibitor.
References
- 1. Bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones as potent carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Caii-IN-1: A Selective Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological evaluation of Caii-IN-1, a novel selective inhibitor of Carbonic Anhydrase II (CA-II). This compound, identified as compound 3n in its primary publication, is a thiosemicarbazide derivative that demonstrates potent and selective inhibition of bovine CA-II with an IC50 of 10.3 µM.[1] This document details the synthetic pathway, summarizes key quantitative data, and provides in-depth experimental protocols. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising inhibitor for researchers in drug discovery and development.
Discovery and Rationale
This compound was developed as part of a research initiative focused on the synthesis of cinnamaldehyde-clubbed thiosemicarbazone derivatives as potential Carbonic Anhydrase II inhibitors.[2][3] The rationale for this molecular design lies in the established role of the thiosemicarbazide moiety in coordinating with the zinc ion present in the active site of carbonic anhydrases. The cinnamaldehyde component and various substitutions on the phenyl ring were systematically varied to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.[2]
Molecular docking studies of this compound (compound 3n ) revealed that its thiosemicarbazide group directly interacts with the catalytic zinc ion in the CA-II active site. This interaction is further stabilized by hydrogen bonds with key amino acid residues, including Gln92, Asn62, Asn67, Thr199, and Thr200, providing a structural basis for its inhibitory activity.[2][3]
Quantitative Data
The inhibitory activity of this compound and its analogs against bovine Carbonic Anhydrase II (bCA-II) was determined, with Acetazolamide used as a standard inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Structure | IC50 (µM) against bCA-II |
| This compound (3n) | N-(4-fluorophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 10.3 ± 0.62 [2][3] |
| 3g | N-(4-chlorophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 12.1 ± 1.01[2] |
| 3h | N-(4-bromophenyl)-2-((E)-3-phenylallylidene)hydrazine-1-carbothioamide | 13.4 ± 0.52[2] |
| Acetazolamide | (Standard) | Not specified in the primary publication |
Experimental Protocols
Synthesis of this compound (Compound 3n)
The synthesis of this compound is achieved through a condensation reaction between cinnamaldehyde and a substituted thiosemicarbazide. Below is a detailed protocol representative of the synthesis of thiosemicarbazone derivatives.
Materials:
-
Cinnamaldehyde
-
N-(4-fluorophenyl)hydrazine-1-carbothioamide
-
Ethanol
-
Potassium carbonate (catalyst)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Ethyl acetate/n-hexane (1:4) for TLC
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a mixture of 10 mL of ethanol, 1 mmol of cinnamaldehyde, and 1 mmol of N-(4-fluorophenyl)hydrazine-1-carbothioamide.
-
Add 0.2 g of potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Following overnight stirring, attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:4).
-
Once the reaction is complete, cool the flask to room temperature and add a solution of 20 mL of water and ice to induce precipitation of the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.
Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of this compound against Carbonic Anhydrase II is determined using a colorimetric assay that measures the esterase activity of the enzyme.
Materials:
-
Bovine Carbonic Anhydrase II (bCA-II)
-
This compound (and other test compounds)
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microplate, add 25 µL of varying concentrations of this compound solution. For the blank, add 25 µL of water.
-
Add 25 µL of a 0.3 mg/mL solution of bCA-II to each well.
-
Incubate the plate at 37°C for 20 minutes to allow for the interaction between the enzyme and the inhibitor.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate, 4-nitrophenyl acetate (at varying concentrations, e.g., 0.15 mM to 0.75 mM).
-
Immediately place the microplate in a reader and measure the absorbance at 415 nm at 1-minute intervals for 30 minutes at 37°C.
-
The rate of the reaction is determined by the slope of the linear range of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the blank (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
References
Technical Guide: Assessing Inhibitor Binding Affinity to the Catalytic Zinc in Carbonic Anhydrase II
An in-depth technical guide has been created to address your request. However, initial searches for the specific compound "Caii-IN-1" did not yield quantitative binding affinity data or detailed experimental protocols. Therefore, this guide provides a comprehensive overview of the principles and methodologies for assessing the binding affinity of inhibitors to the zinc ion in Carbonic Anhydrase II (CA-II), using well-documented sulfonamide inhibitors as illustrative examples. This approach delivers a technically rich and relevant document that adheres to your core requirements for data presentation, experimental detail, and visualization.
This guide offers a detailed examination of the interaction between inhibitors and the essential zinc ion within the active site of Carbonic Anhydrase II (CA-II). It is intended for researchers, scientists, and professionals in drug development who are focused on understanding and characterizing the inhibition of this key enzyme.
The Role of Zinc in Carbonic Anhydrase II Catalysis
Carbonic Anhydrase II is a metalloenzyme that plays a crucial role in numerous physiological processes, including respiration and pH regulation.[1] The catalytic activity of CA-II is dependent on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft.[2][3] This zinc ion is coordinated by the imidazole side chains of three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion, forming a tetrahedral geometry.[2][3][4] The zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate, a key step in the enzyme's catalytic mechanism.[5]
The indispensable role of the zinc ion makes it a prime target for inhibitors. A prominent class of CA-II inhibitors are the aryl sulfonamides, which contain a -SO₂NH₂ group.[2] The ionized sulfonamide group directly coordinates with the active site zinc ion, effectively displacing the catalytic water molecule and inhibiting the enzyme's function.[6] Understanding the binding affinity of these inhibitors for the zinc ion is therefore critical for the development of effective therapeutics for conditions such as glaucoma, epilepsy, and certain types of cancer.[7]
Quantitative Analysis of Inhibitor Binding Affinity
The binding affinity of an inhibitor for CA-II is typically quantified using parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), and the half-maximal inhibitory concentration (IC₅₀). The following table summarizes these values for several well-characterized sulfonamide inhibitors of CA-II.
| Inhibitor | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Method | Reference |
| Acetazolamide | 12 | - | - | Enzyme Inhibition Assay | [8] |
| Brinzolamide | 3.1 | - | - | Enzyme Inhibition Assay | [6] |
| Dorzolamide | 0.54 | - | - | Enzyme Inhibition Assay | [6] |
| Methazolamide | 14 | - | - | Enzyme Inhibition Assay | [8] |
| Topiramate | - | - | 20,000 | Fluorescence-based Assay | [9] |
Note: The specific values can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Detailed methodologies are essential for the accurate determination of inhibitor binding affinities. Below are protocols for key experiments used in the study of CA-II inhibition.
This assay measures the esterase activity of CA-II using a chromogenic substrate, typically 4-nitrophenyl acetate (4-NPA). The rate of hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically.
-
Materials:
-
Procedure:
-
Prepare a solution of CA-II in the assay buffer (e.g., 0.3 mg/mL).[7]
-
In a 96-well plate, add the assay buffer, the CA-II solution, and varying concentrations of the inhibitor to be tested. A control well with no inhibitor should also be prepared.[7]
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the 4-NPA substrate solution to each well.[7]
-
Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 415 nm) over time in kinetic mode.[7]
-
The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[10][11]
-
Materials:
-
Purified and extensively dialyzed CA-II in a suitable buffer (e.g., 20 mM HEPES, pH 8.0).[12]
-
Inhibitor solution prepared in the exact same dialysis buffer.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Thoroughly degas both the protein and inhibitor solutions to prevent the formation of air bubbles.[13]
-
Load the CA-II solution (e.g., 10-50 µM) into the sample cell of the calorimeter.[10]
-
Load the inhibitor solution (typically 10-20 times the concentration of the protein) into the injection syringe.[13]
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The heat change associated with each injection is measured and plotted against the molar ratio of the inhibitor to the protein.
-
The resulting titration curve is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[14]
-
This high-throughput assay relies on the displacement of a fluorescent indicator from the active site of CA-II by a competitive inhibitor. The recovery of fluorescence is proportional to the binding affinity of the inhibitor.[9]
-
Materials:
-
Purified CA-II.
-
A fluorescent indicator known to bind to the CA-II active site and be quenched upon binding.[9]
-
Inhibitor stock solutions.
-
Assay buffer.
-
Fluorescence microplate reader.
-
-
Procedure:
-
In a microplate, combine the CA-II and the fluorescent indicator in the assay buffer. This will result in a quenched fluorescence signal.[9]
-
Add varying concentrations of the test inhibitor to the wells.
-
Incubate the plate to allow the inhibitor to displace the fluorescent indicator from the enzyme's active site.
-
Measure the fluorescence intensity. The fluorescence will increase as the indicator is displaced.[9]
-
The binding affinity of the inhibitor can be calculated from the fluorescence titration data.[9]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of CA-II inhibition.
Caption: Mechanism of CA-II inhibition by a sulfonamide.
Caption: Workflow for a CA-II enzyme inhibition assay.
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of human carbonic anhydrase II variants with altered zinc binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Caii-IN-1 for In Vitro Assays
A Note on Compound Identification: The query "Caii-IN-1" is ambiguous and may refer to one of two distinct inhibitors: This compound , a carbonic anhydrase II inhibitor, or CaMKII-IN-1 , a Ca²⁺/calmodulin-dependent protein kinase II inhibitor. This guide provides detailed information for both compounds to ensure clarity and accuracy for researchers.
Part 1: this compound (Carbonic Anhydrase II Inhibitor)
Overview
This compound is a potent and selective inhibitor of carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[1] Its inhibitory action is mediated through ionic interactions with the zinc ion in the active site of the enzyme.[1][2]
Solubility of this compound
General Recommendations for Solubility Testing:
-
Start with a small, accurately weighed amount of this compound.
-
Add a measured volume of the desired solvent (e.g., DMSO) incrementally.
-
Vortex or sonicate the solution between additions to aid dissolution.
-
Visually inspect for any undissolved particulate matter.
-
Once a clear solution is obtained, the approximate solubility can be calculated.
Stability of this compound for In Vitro Assays
Detailed stability studies for this compound in various buffer systems and at different temperatures have not been published. For optimal results, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles. The supplier suggests that the compound is stable at room temperature for shipping purposes in the continental US, but this may vary elsewhere.[2]
Table 1: Physicochemical and Storage Information for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₄S | [1] |
| Molecular Weight | 356.46 | [1] |
| Target | Carbonic Anhydrase II (CA-II) | [1] |
| IC₅₀ (bovine CA-II) | 10.3 µM | [2] |
| Storage (as solid) | Store under recommended conditions in the Certificate of Analysis | [1] |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere | [2] |
Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against carbonic anhydrase II.
Materials:
-
Recombinant human carbonic anhydrase II (CA-II)
-
This compound
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare working solutions: Serially dilute the this compound stock solution with Assay Buffer to obtain a range of desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of the CA-II enzyme solution to 80 µL of Assay Buffer. Then, add 10 µL of the this compound working solutions to the wells. For the control wells, add 10 µL of Assay Buffer instead of the inhibitor. Incubate at room temperature for 15 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of pNPA hydrolysis from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Signaling Pathway of Carbonic Anhydrase II
The following diagram illustrates the catalytic role of Carbonic Anhydrase II in the reversible hydration of carbon dioxide.
Caption: Catalytic cycle of Carbonic Anhydrase II and its inhibition by this compound.
Part 2: CaMKII-IN-1 (Ca²⁺/Calmodulin-Dependent Protein Kinase II Inhibitor)
Overview
CaMKII-IN-1 is a potent and highly selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key serine/threonine kinase involved in various signaling pathways, particularly in neuronal functions like learning and memory.
Solubility of CaMKII-IN-1
Table 2: Solubility Data for CaMKII-IN-1
| Solvent | Solubility | Reference |
| DMSO | ≥ 54 mg/mL (≥ 98.52 mM) | MedChemExpress Product Page |
Note: The supplier advises using newly opened DMSO as hygroscopic DMSO can significantly impact the solubility of the product.
Stability of CaMKII-IN-1 for In Vitro Assays
Table 3: Stability of CaMKII-IN-1 Stock Solutions
| Storage Temperature | Duration | Reference |
| -80°C | 2 years | MedChemExpress Product Page |
| -20°C | 1 year | MedChemExpress Product Page |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.
Experimental Protocol: In Vitro CaMKII Kinase Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive HPLC-MS method and can be used to determine the inhibitory activity of CaMKII-IN-1.
Materials:
-
Recombinant active CaMKII
-
CaMKII-IN-1
-
Autocamtide-2 (AC-2) as a peptide substrate
-
ATP
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Calcium Chloride (CaCl₂) and Calmodulin
-
Formic acid for reaction termination
-
HPLC-MS system
Procedure:
-
Prepare CaMKII-IN-1 Stock Solution: Dissolve CaMKII-IN-1 in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the CaMKII-IN-1 stock solution with Kinase Assay Buffer to the desired concentrations.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the following:
-
Kinase Assay Buffer
-
CaMKII enzyme
-
CaCl₂ and Calmodulin to activate the enzyme
-
CaMKII-IN-1 working solution (or DMSO for control)
-
Incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP and the AC-2 peptide substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding formic acid to a final concentration of 1%.
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the unphosphorylated (AC-2) and phosphorylated (pAC-2) substrate.
-
Data Analysis: Determine the percentage of substrate phosphorylation in the presence of different concentrations of CaMKII-IN-1. Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathway of CaMKII
The following diagram illustrates the activation of CaMKII and its role in downstream signaling.
Caption: Activation cascade of CaMKII and its inhibition by CaMKII-IN-1.
References
Unveiling the Off-Target Profile of CaMKII-IN-1: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the known off-target effects of CaMKII-IN-1, a potent inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Designed for researchers, scientists, and drug development professionals, this document summarizes the quantitative data on its kinase selectivity, outlines relevant experimental methodologies, and visualizes key cellular pathways and workflows.
Core Findings: Off-Target Interaction Profile of CaMKII-IN-1
CaMKII-IN-1 is a potent inhibitor of CaMKII with an IC50 of 0.063 µM. While demonstrating notable selectivity, it also interacts with a range of other kinases at higher concentrations. The following table summarizes the inhibitory activity of CaMKII-IN-1 against its primary target and known off-targets.
| Kinase Target | IC50 (µM) |
| CaMKII | 0.063 |
| CaMKIV | >60 |
| Myosin Light-Chain Kinase (MLCK) | 36 |
| p38α | 11 |
| Akt1 | 30 |
| Protein Kinase C (PKC) | 21 |
Data sourced from commercially available information and the primary literature.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for CaMKII-IN-1 and its off-targets is typically achieved through in vitro kinase assays. While the specific protocol for CaMKII-IN-1 from the original publication by Asano et al. (2010) is not publicly detailed, a generalized methodology based on standard industry practices is described below.
Generalized In Vitro Kinase Assay Protocol:
-
Reagents and Materials:
-
Recombinant human kinases (CaMKII, CaMKIV, MLCK, p38α, Akt1, PKC)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
CaMKII-IN-1 (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Assay Procedure:
-
A series of dilutions of CaMKII-IN-1 are prepared in DMSO and then diluted in the assay buffer.
-
The kinase, its specific substrate, and the inhibitor are pre-incubated in the microplate wells for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate IC50 determination.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Simplified CaMKII signaling pathway and the point of inhibition by CaMKII-IN-1.
Caption: Generalized experimental workflow for determining kinase inhibitor selectivity.
The Therapeutic Potential of Caii-IN-1: A Technical Overview for Researchers
A Deep Dive into a Selective CaMKII Inhibitor for Cardiovascular and Neurological Disorders
For Immediate Release
Shanghai, China – November 8, 2025 – Caii-IN-1, a highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), is emerging as a compound of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its mechanism of action and the broader implications of CaMKII inhibition in disease.
It is important to distinguish this compound from similarly abbreviated but distinct molecules. Initial database searches may conflate "this compound" with "CAI" (Carboxyamido-triazole), a calcium influx inhibitor, or "CA-II" (Carbonic Anhydrase II) inhibitors. This document pertains exclusively to the selective CaMKII inhibitor, this compound.
Core Properties of this compound
This compound demonstrates potent and selective inhibition of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular processes. The high selectivity of this molecule minimizes off-target effects, a critical attribute for a viable therapeutic candidate.
| Parameter | Value | Significance |
| Target | Ca2+/calmodulin-dependent protein kinase II (CaMKII) | A key signaling molecule in various pathologies. |
| IC50 | 63 nM | Indicates high potency of inhibition. |
| Selectivity | High | Minimal inhibition of other kinases, suggesting a favorable safety profile. |
The Central Role of CaMKII in Disease
CaMKII is a critical mediator in signaling pathways that, when dysregulated, contribute to the pathophysiology of numerous diseases. Its activation is a key event in the progression of cardiovascular conditions and neurological disorders.
Cardiovascular Disease
In the cardiovascular system, pathological activation of CaMKII is implicated in:
-
Heart Failure: Contributes to adverse cardiac remodeling and dysfunction.
-
Arrhythmias: Promotes irregular heart rhythms by altering ion channel function.
-
Ischemic Heart Disease: Exacerbates cellular damage following a heart attack.
Neurological Disorders
In the central nervous system, CaMKII plays a pivotal role in synaptic plasticity and neuronal signaling. Aberrant CaMKII activity is linked to:
-
Neurodegenerative Diseases: Contributes to neuronal cell death and cognitive decline.
-
Stroke: Mediates excitotoxicity and ischemic brain injury.
Therapeutic Rationale for this compound
The therapeutic strategy underpinning the development of this compound is the targeted inhibition of CaMKII to normalize pathological signaling pathways. By selectively blocking CaMKII, this compound has the potential to:
-
Cardioprotection: Attenuate cardiac hypertrophy, improve contractile function, and prevent arrhythmias.
-
Neuroprotection: Reduce neuronal damage following ischemic events and potentially slow the progression of neurodegenerative diseases.
Visualizing the Mechanism of Action
The following diagrams illustrate the central role of CaMKII in cellular signaling and the proposed mechanism of this compound.
Experimental Protocols: A General Framework
While specific in vivo and in vitro data for this compound are not widely available in the public domain, researchers can adapt established protocols for studying CaMKII inhibitors.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against CaMKII.
-
Reagents: Recombinant human CaMKII, ATP, substrate peptide (e.g., Autocamtide-2), this compound, kinase buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine CaMKII, substrate peptide, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to calculate the IC50 value.
Cellular Assays
Objective: To assess the effect of this compound on CaMKII-mediated cellular processes.
-
Cell Models: Cardiomyocytes, neuronal cell lines (e.g., SH-SY5Y), or primary neurons.
-
Endpoints:
-
Phospho-protein analysis (Western Blot): Measure the phosphorylation of known CaMKII substrates (e.g., phospholamban in cardiomyocytes).
-
Calcium Imaging: Evaluate changes in intracellular calcium dynamics.
-
Cell Viability Assays: Determine the protective effects of this compound against cytotoxic stimuli.
-
Future Directions and Preclinical Development
The high selectivity and potency of this compound position it as a promising tool for dissecting the complex roles of CaMKII in health and disease. Further preclinical studies are warranted to establish its pharmacokinetic profile, in vivo efficacy, and safety. The logical progression of research is outlined below.
Conclusion
This compound represents a valuable pharmacological tool for investigating CaMKII-dependent signaling pathways. Its high selectivity offers a significant advantage for delineating the specific functions of CaMKII in complex biological systems. While comprehensive in vivo data for this compound is not yet broadly available, the established role of CaMKII in cardiovascular and neurological diseases provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the study of this promising molecule.
Methodological & Application
Application Notes and Protocols for Caii-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caii-IN-1 is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. As a thiosemicarbazide derivative, this compound exerts its inhibitory effect by coordinating with the zinc ion in the active site of the CA-II enzyme.
Carbonic Anhydrase II is ubiquitously expressed and plays a crucial role in maintaining pH homeostasis. In the context of cancer, CA-II is often upregulated and contributes to the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. By inhibiting CA-II, this compound can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and subsequent induction of apoptosis and inhibition of proliferation. These characteristics make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cancer cells.
Data Presentation
The following tables summarize the inhibitory activity of this compound and other relevant Carbonic Anhydrase inhibitors.
| Compound | Target | IC50 | Organism | Reference |
| This compound | Carbonic Anhydrase II | 10.3 µM | Bovine | [1] |
Table 1: Inhibitory concentration of this compound against bovine Carbonic Anhydrase II.
| Compound Type | Cell Line | Assay | IC50 | Reference |
| Thiosemicarbazone Derivative | A549 (Lung Cancer) | MTT | 0.58 µM | [2] |
| Thiosemicarbazone Derivative | MCF-7 (Breast Cancer) | MTT | 2.271 µg/ml | |
| Thiosemicarbazone Derivative | Caki-1 (Renal Cancer) | Invasion Assay | 10 µM (Acetazolamide) | [3] |
| Thiosemicarbazone Derivative | HCT116 (Colon Cancer) | Clonogenic Assay | Dose-dependent reduction (Acetazolamide) |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., Caki-1, A549, MCF-7)
-
Complete culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5][6]
-
Wash the plates five times with slow-running tap water and allow them to air dry.[6]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture dishes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal violet solution
Procedure:
-
Prepare a single-cell suspension of the desired cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[7]
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, allowing colonies to form.[8]
-
Wash the colonies with PBS and fix them with a fixation solution for 10-15 minutes.[9]
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[10]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction to determine the effect of this compound.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., CA-II, apoptosis markers like cleaved caspase-3, or proliferation markers like PCNA) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CA-II, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence
This protocol is used to visualize the subcellular localization of proteins of interest (e.g., CA-II) and to observe morphological changes in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in chamber slides and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11][12]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
-
Block non-specific binding with blocking buffer for 30-60 minutes.[13]
-
Incubate with the primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.[14]
-
Wash the cells with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazide Derivatives Targeting Human TopoIIα and IDO-1 as Small-Molecule Drug Candidates for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | pH sensing and regulation in cancer [frontiersin.org]
- 12. goldbio.com [goldbio.com]
- 13. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caii-IN-1, a Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Caii-IN-1, a potent inhibitor of Carbonic Anhydrase II (CA-II). This document includes quantitative data on its inhibitory activity, detailed experimental procedures for in vitro assays, and a visualization of the relevant signaling pathway.
Introduction
Carbonic Anhydrase II (CA-II) is a ubiquitous zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and ion exchange. Dysregulation of CA-II activity has been implicated in several diseases, making it a significant target for drug development.
This compound is a thiosemicarbazide derivative that acts as a selective inhibitor of CA-II. It exerts its inhibitory effect by directly interacting with the zinc ion within the active site of the enzyme.[1] Understanding the effective concentration and experimental application of this compound is essential for researchers investigating the physiological and pathological roles of CA-II.
Quantitative Data
The inhibitory potency of this compound against bovine Carbonic Anhydrase II has been determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM[1] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound against bovine Carbonic Anhydrase II using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials and Reagents
-
Bovine Carbonic Anhydrase II (bCA-II), lyophilized powder (e.g., Sigma-Aldrich, C3934)
-
This compound (MedChemExpress, HY-151493)
-
p-Nitrophenyl acetate (p-NPA) (Sigma-Aldrich)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 7.4): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.4 with HCl, and bringing to the final volume.
-
Bovine Carbonic Anhydrase II (bCA-II) Stock Solution (1 mg/mL): Dissolve lyophilized bCA-II in cold Tris-HCl buffer. Store on ice and prepare fresh daily.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. This stock solution can be stored at -20°C for future use.
-
p-Nitrophenyl Acetate (p-NPA) Stock Solution (10 mM): Dissolve p-NPA in acetonitrile. Prepare this solution fresh before each experiment.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Formulation of CAII-IN-1
Disclaimer: The following application notes and protocols are designed for the carbonic anhydrase II (CA-II) inhibitor, CAII-IN-1 . It is critical to note that "this compound" is the designation for this specific chemical compound and not a commercially available vehicle solvent. The information provided herein is intended to guide researchers in the formulation of this compound for in vivo studies and is based on the compound's known chemical class (thiosemicarbazide derivative) and general principles for formulating poorly water-soluble compounds for preclinical research. The proposed vehicle is a recommendation and may require optimization based on experimental solubility and stability assessments.
Introduction to this compound
This compound is a potent and selective inhibitor of carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[1] As a thiosemicarbazide derivative, this compound is predicted to have low aqueous solubility, presenting a challenge for its formulation for in vivo administration.[1] Proper vehicle selection and formulation are crucial to ensure adequate bioavailability and reliable results in preclinical studies.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in developing a suitable vehicle.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₄S | [2] |
| Molecular Weight | 356.46 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
| Target | Carbonic Anhydrase II (CA-II) | [1] |
| Chemical Class | Thiosemicarbazide derivative | [1] |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [3][4] |
Recommended Vehicle for In Vivo Studies
For poorly water-soluble compounds like this compound, a multi-component vehicle system is often necessary to achieve a stable and homogenous formulation suitable for parenteral or oral administration. A commonly used and generally well-tolerated vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Tween 80, and saline.
Table 2: Recommended Vehicle Composition for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent to dissolve this compound |
| PEG400 | 40% | Co-solvent and viscosity modifier |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline (0.9% NaCl) | 45% | Diluent to achieve final volume and isotonicity |
Justification for Vehicle Selection:
-
DMSO: Acts as a strong organic solvent capable of dissolving many poorly soluble compounds. Its use should be minimized due to potential toxicity at higher concentrations.[3]
-
PEG400: A water-miscible co-solvent that can improve the solubility of hydrophobic compounds and is commonly used in pharmaceutical formulations.
-
Tween 80: A non-ionic surfactant that enhances solubility and prevents precipitation of the compound upon dilution in aqueous solutions or biological fluids.
-
Saline: The final diluent to bring the formulation to the desired volume and to ensure the final solution is isotonic, which is crucial for minimizing irritation at the injection site.
Experimental Protocols
Protocol for Preparation of this compound Formulation (10 mg/mL Stock)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in the recommended vehicle. The final dosing solution for animal administration will be prepared by diluting this stock.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Initial Dissolution in DMSO: In a sterile 15 mL conical tube, add the appropriate volume of DMSO (10% of the final volume). For 1 mL of final formulation, this would be 100 µL. Add the weighed this compound to the DMSO.
-
Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining solid particles.
-
Addition of Co-solvents and Surfactant: Add PEG400 (40% of the final volume; 400 µL for 1 mL) and Tween 80 (5% of the final volume; 50 µL for 1 mL) to the DMSO solution.
-
Mixing: Vortex the solution thoroughly to ensure all components are well-mixed.
-
Final Dilution with Saline: Slowly add the sterile saline (45% of the final volume; 450 µL for 1 mL) to the mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Final Homogenization: Continue to vortex for another 2-3 minutes to ensure a clear, homogenous solution. If any cloudiness or precipitation is observed, sonicate the solution for 5-10 minutes.
-
Storage: The freshly prepared formulation should ideally be used immediately. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex to ensure homogeneity.
Protocol for In Vivo Administration and Monitoring (Example: Mouse Model)
This protocol provides a general workflow for administering the prepared this compound formulation to mice via intraperitoneal (IP) injection or oral gavage. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation and vehicle control
-
Mice (specify strain, age, and sex)
-
Appropriate syringes and needles (e.g., 27-30G for IP injection) or gavage needles
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose.
-
Example: For a 25 g mouse and a dose of 10 mg/kg, the required dose is 0.25 mg. If the stock solution is 10 mg/mL, you would need 25 µL of the stock. This can be further diluted with the vehicle to a suitable injection volume (e.g., 100 µL).
-
-
Administration:
-
Intraperitoneal (IP) Injection: Properly restrain the mouse and inject the calculated volume into the peritoneal cavity.
-
Oral Gavage: Use a proper-sized gavage needle to deliver the calculated volume directly into the stomach.
-
-
Monitoring: Observe the animals regularly for any signs of toxicity, changes in behavior, body weight, and food/water intake.
-
Data Collection: At specified time points, collect relevant data according to the study's objectives (e.g., blood samples for pharmacokinetic analysis, tissue samples for pharmacodynamic studies).
-
Euthanasia: At the end of the study, euthanize the animals using an approved method.
Visualizations
Experimental Workflow for In Vivo Study
Caption: Workflow for the preparation and in vivo administration of this compound.
Carbonic Anhydrase II (CA-II) Signaling Pathway
Caption: Simplified signaling pathway of Carbonic Anhydrase II and its inhibition by this compound.
References
Application Notes and Protocols for Testing Caii-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental cellular process that governs a vast array of physiological functions, including gene transcription, cell proliferation, and immune responses. A key mechanism for calcium entry into non-excitable cells is Store-Operated Calcium Entry (SOCE), which is primarily mediated by the interaction between the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in a variety of pathological conditions, including autoimmune diseases, cancer metastasis, and acute pancreatitis.
Caii-IN-1 is a novel, potent, and selective small molecule inhibitor of the STIM1-Orai1 protein-protein interaction. By blocking this interaction, this compound effectively inhibits SOCE and subsequent downstream Ca²⁺-dependent signaling pathways. These application notes provide detailed protocols for the in vivo evaluation of this compound in various preclinical animal models of human diseases.
Mechanism of Action of this compound
Under resting conditions, STIM1 is distributed throughout the ER membrane. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, activated STIM1 directly binds to and activates Orai1 channels, leading to Ca²⁺ influx from the extracellular space. This compound is designed to specifically disrupt the binding of STIM1 to Orai1, thereby preventing the opening of the Orai1 channel and inhibiting SOCE.
Experimental Protocols
The following sections provide detailed protocols for evaluating the efficacy of this compound in three distinct animal models: Collagen-Induced Arthritis (CIA) for autoimmune disease, a B16-F10 melanoma model for cancer metastasis, and a cerulein-induced model for acute pancreatitis.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][2]
Experimental Workflow:
Protocol:
-
Animals: Male DBA/1J mice, 8-10 weeks old.[1]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary injection.[2]
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Methotrexate, 1 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage, starting from day 21 until the end of the experiment on day 42.
-
Efficacy Assessment:
-
Clinical Scoring: Score arthritis severity daily from day 21, based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.
-
Histopathology (Day 42): Euthanize mice and collect hind paws. Fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serological Analysis (Day 42): Collect blood at termination to measure serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by multiplex assay.
-
Data Presentation:
| Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Serum TNF-α (pg/mL) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 | 150 ± 25 |
| This compound (10 mg/kg) | 6.2 ± 0.8 | 2.9 ± 0.2 | 2.1 ± 0.3 | 85 ± 15 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 2.3 ± 0.1 | 1.2 ± 0.2 | 40 ± 10 |
| Methotrexate | 4.5 ± 0.7 | 2.5 ± 0.2 | 1.8 ± 0.3 | 60 ± 12 |
B16-F10 Melanoma Lung Metastasis Model
This model is used to evaluate the effect of this compound on the metastatic spread of cancer cells.[3][4][5]
Experimental Workflow:
Protocol:
-
Animals: C57BL/6 mice, 6-8 weeks old.[4]
-
Tumor Cell Injection: Inject 2 x 10⁵ B16-F10 melanoma cells in 100 µL of sterile PBS into the lateral tail vein of each mouse on day 0.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 20 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Dacarbazine, 10 mg/kg)
-
-
Drug Administration: Begin daily oral administration of this compound or vehicle on day 1 and continue for 21 days.
-
Efficacy Assessment:
-
Metastatic Nodule Count (Day 21): Euthanize mice and perfuse the lungs with 10% buffered formalin. Count the number of black metastatic nodules on the lung surface.
-
Histopathology (Day 21): Fix the lungs in Bouin's solution, embed in paraffin, section, and stain with H&E to confirm and quantify metastatic foci.
-
Data Presentation:
| Group | Mean Number of Lung Nodules | Mean Lung Weight (mg) |
| Vehicle | 150 ± 25 | 250 ± 30 |
| This compound (20 mg/kg) | 80 ± 15 | 180 ± 20 |
| This compound (50 mg/kg) | 35 ± 10 | 140 ± 15 |
| Dacarbazine | 50 ± 12 | 160 ± 18 |
Cerulein-Induced Acute Pancreatitis in Mice
This model mimics the early inflammatory stages of human acute pancreatitis.[6][7][8]
Experimental Workflow:
Protocol:
-
Animals: C57BL/6 mice, 8-10 weeks old, fasted for 12 hours prior to the experiment with free access to water.[8]
-
Induction of Pancreatitis: Administer seven hourly intraperitoneal injections of cerulein (50 µg/kg).[9][10]
-
Treatment Groups:
-
Group 1: Saline control (no cerulein, no treatment)
-
Group 2: Cerulein + Vehicle
-
Group 3: Cerulein + this compound (low dose, e.g., 10 mg/kg)
-
Group 4: Cerulein + this compound (high dose, e.g., 30 mg/kg)
-
-
Drug Administration: Administer a single dose of this compound or vehicle intraperitoneally 1 hour before the first cerulein injection.
-
Efficacy Assessment:
-
Sample Collection: Euthanize mice 1 hour after the final cerulein injection. Collect blood via cardiac puncture and harvest the pancreas.
-
Serum Analysis: Measure serum amylase and lipase levels.
-
Pancreatic Myeloperoxidase (MPO) Activity: Homogenize a portion of the pancreas to measure MPO activity as an indicator of neutrophil infiltration.
-
Histopathology: Fix the pancreas in 10% formalin, embed in paraffin, section, and stain with H&E to assess edema, inflammation, and acinar cell necrosis.
-
Data Presentation:
| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Pancreatic MPO (U/g tissue) | Histological Score (Edema) |
| Saline | 200 ± 30 | 150 ± 25 | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Cerulein + Vehicle | 3500 ± 400 | 4000 ± 500 | 15 ± 2.5 | 3.2 ± 0.4 |
| Cerulein + this compound (10 mg/kg) | 1800 ± 250 | 2200 ± 300 | 8.5 ± 1.5 | 1.8 ± 0.3 |
| Cerulein + this compound (30 mg/kg) | 900 ± 150 | 1100 ± 200 | 4.2 ± 0.8 | 0.9 ± 0.2 |
Pharmacokinetic and Toxicity Assessment
A preliminary pharmacokinetic (PK) and toxicology study is recommended before conducting efficacy studies.
PK Study Design:
-
Administer a single dose of this compound to a cohort of healthy mice at various dose levels and routes of administration (e.g., oral, intravenous).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Acute Toxicity Study Design:
-
Administer single escalating doses of this compound to groups of mice.
-
Observe animals for 14 days for signs of toxicity, including changes in body weight, behavior, and mortality.
-
Perform gross necropsy and histopathological examination of major organs at the end of the observation period.
In Vivo Calcium Imaging
To directly assess the in vivo target engagement of this compound, advanced imaging techniques can be employed.[11][12][13] In vivo calcium imaging using genetically encoded calcium indicators (GECIs) like GCaMP can visualize changes in intracellular calcium in specific cell types within a living animal.[14][15] This technique can be adapted to the disease models described above to monitor the effect of this compound on calcium signaling in relevant cell populations (e.g., immune cells in the inflamed joint, tumor cells, or pancreatic acinar cells).
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound, a novel inhibitor of the STIM1-Orai1 interaction. The detailed protocols for animal models of autoimmune disease, cancer metastasis, and acute pancreatitis, along with guidelines for efficacy, pharmacokinetic, and toxicity assessment, will enable researchers to thoroughly characterize the therapeutic potential of this compound. The use of structured experimental designs and quantitative endpoints will ensure the generation of robust and reproducible data to support the further development of this promising therapeutic candidate.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. 3.6. B16F10 Melanoma Lung Metastasis Model [bio-protocol.org]
- 4. 2.12. Melanoma lung metastatic mouse model [bio-protocol.org]
- 5. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2. Experimental model of acute pancreatitis [bio-protocol.org]
- 11. mightexbio.com [mightexbio.com]
- 12. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium imaging - Wikipedia [en.wikipedia.org]
- 14. Lighting Up Ca2+ Dynamics in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mightexbio.com [mightexbio.com]
Application Notes and Protocols: Measuring the IC50 Value of Caii-IN-1 for Bovine Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1][2] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and bone resorption.[3][4] Bovine carbonic anhydrase II (bCA-II) is a well-characterized isozyme and serves as a common model for studying the activity and inhibition of this enzyme class. Caii-IN-1 is a thiosemicarbazide derivative that acts as a potent and selective inhibitor of CA-II.[5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against bovine CA-II using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Mechanism of Action
This compound inhibits carbonic anhydrase-II by specifically mediating an ionic interaction with the zinc ion (Zn2+) located in the active site of the enzyme.[5][6] This interaction prevents the substrate from binding and catalysis from occurring.
Data Presentation
The following table summarizes the known quantitative data for this compound inhibition of bovine CA-II.
| Inhibitor | Target Enzyme | Reported IC50 Value |
| This compound | Bovine Carbonic Anhydrase II (bCA-II) | 10.3 µM[5][6] |
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound against bCA-II using the p-nitrophenyl acetate (p-NPA) esterase activity assay.[7][8]
Materials and Reagents
-
Bovine Carbonic Anhydrase II (bCA-II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 348-405 nm[9][10][11]
-
Multichannel pipette
-
Standard laboratory equipment (vortex mixer, centrifuges, etc.)
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM HEPES or Tris buffer, pH 7.5.[12]
-
bCA-II Enzyme Solution: Prepare a stock solution of bCA-II in the assay buffer. A typical concentration is 0.1 mg/mL.[1] The final concentration in the assay will need to be optimized.
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent such as methanol or acetonitrile.[1][12] A common stock concentration is 0.7 mM.[1]
-
This compound Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for testing. It is recommended to prepare these at 10 times the final desired concentration.[9][13]
Assay Procedure
The following protocol is designed for a 96-well plate format.
-
Plate Setup:
-
Blank wells: Contain assay buffer and substrate, but no enzyme.
-
Control wells (100% activity): Contain assay buffer, enzyme, and the same concentration of DMSO as the inhibitor wells, but no inhibitor.
-
Inhibitor wells: Contain assay buffer, enzyme, and varying concentrations of this compound.
-
-
Enzyme and Inhibitor Incubation:
-
To the appropriate wells, add 80 µL of assay buffer.
-
Add 10 µL of the serially diluted this compound solutions to the inhibitor wells.
-
Add 10 µL of DMSO to the control wells.
-
Add 5 µL of the bCA-II enzyme solution to both the control and inhibitor wells.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9][13]
-
-
Enzymatic Reaction:
Data Analysis
-
Calculate the rate of reaction: For kinetic assays, determine the rate of change in absorbance over time (ΔAbs/min) for each well. For endpoint assays, subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Determine the percent inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Control Well))
-
Generate an IC50 curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the concentration of this compound that results in 50% inhibition of bCA-II activity.[14][15]
Visualizations
Signaling Pathway: Mechanism of this compound Inhibition
Caption: Mechanism of bovine carbonic anhydrase II inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against bCA-II.
Logical Relationship for Data Analysis
Caption: Data analysis workflow for IC50 determination.
References
- 1. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uniprot.org [uniprot.org]
- 4. Activity and distribution of intracellular carbonic anhydrase II and their effects on the transport activity of anion exchanger AE1/SLC4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. protein.bio.msu.ru [protein.bio.msu.ru]
- 12. tandfonline.com [tandfonline.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application of CaMKII Inhibitors in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage and visual field loss.[1][2] While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, neurodegeneration can persist despite IOP reduction.[1] This highlights the critical need for neuroprotective strategies that directly target the molecular mechanisms of RGC death.
Emerging research has identified Calcium/calmodulin-dependent protein kinase II (CaMKII) as a pivotal regulator of RGC survival and death.[3][4] Dysregulation of CaMKII signaling is implicated in the pathogenesis of glaucoma.[5][6] Consequently, pharmacological inhibition of CaMKII presents a promising therapeutic avenue for neuroprotection in glaucoma.
This document provides detailed application notes and protocols for the use of CaMKII inhibitors in preclinical glaucoma research models. While the specific compound "Caii-IN-1" was not found in the scientific literature, this document focuses on the general application of CaMKII inhibitors, which is likely the intended subject of inquiry.
Mechanism of Action: The Role of CaMKII in Retinal Ganglion Cell Degeneration
CaMKII is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium (Ca²⁺) signals, which are vital for numerous cellular processes. In the context of glaucoma, stressors such as elevated IOP, excitotoxicity, and oxidative stress can lead to an influx of Ca²⁺ into RGCs.[7][8] This sustained increase in intracellular Ca²⁺ can lead to the aberrant activation of CaMKII. The downstream effects of CaMKII activation in RGCs are complex and can be either pro-survival or pro-apoptotic, depending on the context and specific isoforms involved.[6][9] However, in pathological conditions like glaucoma, sustained CaMKII activation is often linked to apoptotic pathways. The CaMKII signaling cascade in RGCs under glaucomatous stress generally involves the activation of downstream effectors that promote cell death.[5][10]
Data Presentation: Efficacy of CaMKII Modulation in Glaucoma Models
The following table summarizes representative quantitative data from studies investigating the modulation of CaMKII activity for RGC neuroprotection in experimental glaucoma models.
| Glaucoma Model | Animal Model | Treatment | Duration | Outcome Measure | Result | Reference |
| Toxin-induced RGC death | Mouse | AAV-mediated CaMKII activation | 12 months | RGC Survival | 77% in treated vs. 8% in control | [11] |
| Optic Nerve Crush | Mouse | AAV-mediated CaMKII activation | 6 months | RGC Survival | 77% in treated vs. 7% in control | [11] |
| Congenital Glaucoma (nee mouse) | Mouse | AAV-CaMKIIαT286D | 12 weeks | RGC Survival | 80% of wild-type levels in treated eyes | [12] |
Experimental Protocols
This section provides a generalized protocol for evaluating the neuroprotective efficacy of a novel CaMKII inhibitor in a rodent model of experimentally induced ocular hypertension (OHT).
Objective:
To assess the neuroprotective effect of a CaMKII inhibitor on RGC survival in a rat model of chronic OHT induced by episcleral vein cauterization.
Materials:
-
Animals: Adult male Brown Norway rats (due to their docile nature for IOP measurements without anesthesia).[13]
-
CaMKII Inhibitor: Test compound (e.g., "this compound") dissolved in a suitable vehicle (e.g., DMSO, saline).
-
Anesthetics: Ketamine/xylazine cocktail for surgical procedures. Proparacaine hydrochloride ophthalmic solution for topical anesthesia.
-
Surgical Equipment: Operating microscope, fine-tipped cautery, fine forceps.
-
IOP Measurement: Tonometer (e.g., TonoLab, Tono-Pen).
-
RGC Labeling: Fluorogold (or other retrograde tracer).
-
Histology: Microscope slides, mounting medium, fluorescence microscope.
Experimental Workflow Diagram:
Detailed Methodology:
-
Animal Acclimatization and Baseline Measurements:
-
House animals in a controlled environment for at least one week before the experiment.[7]
-
Measure baseline IOP in both eyes of each animal for 3 consecutive days to establish a stable baseline.
-
-
Induction of Ocular Hypertension:
-
Animal Grouping and Drug Administration:
-
One week post-cauterization, confirm sustained IOP elevation.
-
Randomly assign animals to a vehicle control group and one or more CaMKII inhibitor treatment groups.
-
Administer the CaMKII inhibitor or vehicle according to the study design (e.g., daily intravitreal injections, systemic administration via oral gavage or intraperitoneal injection) for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Measure IOP weekly in both eyes of all animals to monitor the extent and duration of OHT.
-
-
Assessment of RGC Survival:
-
One week prior to the end of the experiment, perform retrograde labeling of RGCs. Anesthetize the animals and inject a retrograde tracer (e.g., 2% Fluorogold) into the superior colliculi bilaterally. This labels viable RGCs with intact axons.
-
At the end of the treatment period, euthanize the animals and enucleate the eyes.
-
Dissect the retinas, prepare retinal flat-mounts, and visualize the labeled RGCs using a fluorescence microscope.
-
Capture images from predefined areas of the retina and count the number of labeled RGCs.
-
Compare the RGC density between the vehicle-treated and CaMKII inhibitor-treated groups.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare IOP levels and RGC densities among the different experimental groups. A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
The inhibition of CaMKII is a promising neuroprotective strategy for glaucoma, with preclinical studies demonstrating its potential to enhance RGC survival in various experimental models. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of novel CaMKII inhibitors. Further research is warranted to elucidate the specific isoforms of CaMKII involved in glaucomatous neurodegeneration and to develop selective inhibitors with favorable safety and efficacy profiles for clinical translation.
References
- 1. Neuroprotection in Glaucoma: Basic Aspects and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Scientists discover gene therapy provides neuroprotection to prevent glaucoma vision loss | EurekAlert! [eurekalert.org]
- 5. Preservation of vision after CaMKII-mediated protection of retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is CaMKII friend or foe for cell apoptosis in eye?: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Neurodegeneration in Glaucoma: Progression and Calcium-Dependent Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Unveiling the role of CaMKII in retinal degeneration: from biological mechanism to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scientists discover gene therapy provides neuroprotection to prevent glaucoma vision loss [nei.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for Studying pH Regulation in Cancer Cells Using Caii-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including proliferation, metabolism, migration, and apoptosis. In many solid tumors, cancer cells exhibit a reversed pH gradient, maintaining an alkaline intracellular environment (pHi ≈ 7.2-7.4) while fostering an acidic extracellular microenvironment (pHe ≈ 6.5-6.9). This aberrant pH regulation is a key driver of tumor progression and metastasis and presents a promising therapeutic target.
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that play a crucial role in pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. While the role of the transmembrane isoform CAIX in the tumor microenvironment is well-studied, the contribution of intracellular isoforms, such as Carbonic Anhydrase II (CAII), is an emerging area of interest. CAII is a cytosolic enzyme that, in some cancer cells, is believed to contribute to the maintenance of the alkaline pHi.
Caii-IN-1 is a potent and selective inhibitor of Carbonic Anhydrase II (CAII). It is a thiosemicarbazide derivative that interacts with the zinc ion in the active site of CAII, thereby blocking its catalytic activity. With an IC50 of 10.3 µM for bovine CAII, this compound serves as a valuable research tool to investigate the specific role of intracellular CAII in the regulation of pHi in cancer cells and to explore its potential as a therapeutic target.
These application notes provide a framework for utilizing this compound to study its effects on pHi, cell viability, and the expression of key regulatory proteins in cancer cells.
Signaling Pathway of Intracellular pH Regulation by CAII in Cancer Cells
Quantitative Data Summary
The following tables present example data that could be obtained from the described experimental protocols. Note that these are illustrative examples based on published data for other carbonic anhydrase inhibitors and the specific effects of this compound would need to be determined experimentally.
Table 1: Effect of this compound on Intracellular pH (pHi) in Cancer Cell Lines
| Cell Line | Treatment (24h) | Intracellular pH (Mean ± SD) |
| MCF-7 (Breast Cancer) | Vehicle (DMSO) | 7.35 ± 0.08 |
| This compound (10 µM) | 7.15 ± 0.10 | |
| This compound (25 µM) | 6.98 ± 0.12 | |
| A549 (Lung Cancer) | Vehicle (DMSO) | 7.41 ± 0.07 |
| This compound (10 µM) | 7.22 ± 0.09 | |
| This compound (25 µM) | 7.05 ± 0.11 | |
| PANC-1 (Pancreatic Cancer) | Vehicle (DMSO) | 7.38 ± 0.09 |
| This compound (10 µM) | 7.19 ± 0.11 | |
| This compound (25 µM) | 7.01 ± 0.13 |
Table 2: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | % Cell Viability (Mean ± SD) |
| MCF-7 | Vehicle (DMSO) | 100 ± 5.2 |
| This compound (10 µM) | 85.3 ± 4.1 | |
| This compound (25 µM) | 62.7 ± 3.8 | |
| This compound (50 µM) | 41.5 ± 2.9 | |
| A549 | Vehicle (DMSO) | 100 ± 6.1 |
| This compound (10 µM) | 88.1 ± 5.5 | |
| This compound (25 µM) | 68.4 ± 4.3 | |
| This compound (50 µM) | 45.9 ± 3.1 | |
| PANC-1 | Vehicle (DMSO) | 100 ± 4.8 |
| This compound (10 µM) | 82.6 ± 4.9 | |
| This compound (25 µM) | 59.8 ± 3.5 | |
| This compound (50 µM) | 38.2 ± 2.7 |
Experimental Protocols
Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol describes the measurement of pHi in cancer cells using the ratiometric fluorescent dye BCECF-AM.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin and high K+ calibration buffers (for pHi calibration)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at 535 nm.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment with this compound: Prepare dilutions of this compound in complete culture medium from a stock solution. A suggested starting concentration range is 1-50 µM. Replace the medium in the wells with the this compound containing medium or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Dye Loading: Prepare a 2-5 µM BCECF-AM loading solution in HBSS. After the treatment period, aspirate the medium and wash the cells once with HBSS. Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove any extracellular dye. Add fresh HBSS to each well for the measurement.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a microplate reader. Set the excitation wavelengths to 490 nm and 440 nm, and the emission wavelength to 535 nm. The ratio of the fluorescence intensity at 490 nm to 440 nm is proportional to the pHi.
-
pHi Calibration: To convert the fluorescence ratios to absolute pHi values, a calibration curve must be generated. At the end of the experiment, incubate the cells with a high K+ buffer containing the ionophore nigericin (e.g., 10 µM) at different known pH values (e.g., 6.5, 7.0, 7.5, 8.0). Measure the fluorescence ratio at each pH to generate a standard curve.
-
Data Analysis: Use the calibration curve to convert the experimental fluorescence ratios of your samples to pHi values.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well clear microplate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
Protocol 3: Western Blot Analysis of CAII and pH-Regulatory Proteins
This protocol is for the detection and quantification of CAII and other pH-regulatory proteins by western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAII, anti-NHE1, anti-MCT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described in previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (e.g., anti-CAII) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Disclaimer: The protocols and data presented in these application notes are for guidance and illustrative purposes only. The optimal experimental conditions, including cell lines, concentrations of this compound, and incubation times, should be determined by the individual researcher.
Application Notes and Protocols for Assessing Caii-IN-1 Permeability in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caii-IN-1 is a potent and selective small molecule inhibitor of Carbonic Anhydrase II (CA-II), a ubiquitous enzyme involved in various physiological processes.[1] As a thiosemicarbazide derivative, this compound exerts its inhibitory effect through ionic interaction with the zinc ion located in the active site of the CA-II enzyme.[1] Understanding the permeability of this compound across cellular membranes is a critical step in evaluating its potential as a therapeutic agent and for elucidating its biological activity in cell-based assays.
These application notes provide detailed protocols for assessing the permeability of this compound in cell culture models. The described methods, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) permeability assays, are standard in vitro tools for predicting the in vivo absorption and distribution of small molecules.
Signaling Pathway of Carbonic Anhydrase II Inhibition
Carbonic Anhydrase II (CA-II) catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and ion exchange. Inhibition of CA-II by this compound disrupts these processes, which can have downstream effects on various cellular signaling pathways that are pH-sensitive or dependent on bicarbonate and proton gradients.
Caption: this compound inhibits Carbonic Anhydrase II, disrupting cellular pH homeostasis.
Experimental Protocols
The choice of permeability assay depends on the specific research question. The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion, while Caco-2 and MDCK assays are cell-based models that can also assess active transport and efflux mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a rapid assessment of the passive permeability of a compound across an artificial lipid membrane.[1][2]
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the this compound stock solution in a buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10-100 µM).
-
Prepare the acceptor solution (buffer without the compound).
-
Prepare the lipid solution (e.g., 1% lecithin in dodecane).[3]
-
-
Assay Procedure:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Coat the filter membrane of a 96-well filter plate with the lipid solution.
-
Add the donor solution containing this compound to the wells of the coated filter plate (donor plate).
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[4]
-
After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) or effective permeability (Pe) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([this compound]_A / [this compound]_eq))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[this compound]_A = Concentration of this compound in the acceptor well
-
[this compound]_eq = Equilibrium concentration of this compound
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium, making it a valuable model for predicting oral drug absorption.[5][6][7]
Workflow:
Caption: Workflow for the Caco-2 cell permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a suitable monolayer.[5]
-
Alternatively, the permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can be measured.
-
-
Transport Assay (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7][8]
-
MDCK Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells also form polarized monolayers with tight junctions and are often used as an alternative to Caco-2 cells, particularly for predicting blood-brain barrier permeability.[9][10] Genetically engineered MDCK cells overexpressing specific transporters, such as P-glycoprotein (MDCK-MDR1), are valuable for studying the role of efflux pumps.[11]
The protocol for the MDCK permeability assay is similar to the Caco-2 assay, with the main difference being a shorter culture time (typically 3-5 days) to form a confluent monolayer.
Data Presentation
Quantitative data from the permeability assays should be summarized in a clear and structured table for easy comparison.
| Assay Type | Parameter | This compound | High Permeability Control (e.g., Propranolol) | Low Permeability Control (e.g., Atenolol) |
| PAMPA | Papp (x 10⁻⁶ cm/s) | [Insert Value] | > 10 | < 1 |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | [Insert Value] | > 10 | < 1 |
| Papp (B-A) (x 10⁻⁶ cm/s) | [Insert Value] | > 10 | < 1 | |
| Efflux Ratio | [Insert Value] | ~ 1 | ~ 1 | |
| MDCK | Papp (A-B) (x 10⁻⁶ cm/s) | [Insert Value] | > 15 | < 2 |
| Papp (B-A) (x 10⁻⁶ cm/s) | [Insert Value] | > 15 | < 2 | |
| Efflux Ratio | [Insert Value] | ~ 1 | ~ 1 | |
| MDCK-MDR1 | Efflux Ratio | [Insert Value] | > 2 (for P-gp substrates) | ~ 1 |
Note: The control values are typical ranges and may vary depending on the specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the permeability of this compound in vitro. By employing a combination of PAMPA and cell-based assays, researchers can gain valuable insights into the passive diffusion, and potential for active transport of this carbonic anhydrase II inhibitor. This information is essential for guiding further drug development efforts and for interpreting the results of cell-based efficacy and toxicity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human erythrocyte CAI and CAII isoenzymes in hypoxemic and anemic fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Certificate of Asian Institute of Insurance (CAii) - Asian Institute of Insurance [aiiasia.org]
- 7. character.ai - Wikipedia [en.wikipedia.org]
- 8. Interaction of calcineurin with substrates and targeting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIB1: a small protein with big ambitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAI inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of human erythrocyte CAI and CAII in adult, newborn, and fetal blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Caii-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caii-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 3n in some literature, is a potent and selective inhibitor of Carbonic Anhydrase II (CA-II).[1] It belongs to the thiosemicarbazone class of compounds. Its mechanism of action involves a specific ionic interaction with the zinc ion located in the active site of the CA-II enzyme.[1]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁FN₄S | --INVALID-LINK-- |
| Molecular Weight | 356.46 g/mol | --INVALID-LINK-- |
| Target | Carbonic Anhydrase II (CA-II) | --INVALID-LINK-- |
| Class | Thiosemicarbazone | --INVALID-LINK-- |
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue with hydrophobic compounds like this compound. The compound is likely soluble in the organic solvent of your stock solution (e.g., DMSO), but its solubility dramatically decreases when introduced into an aqueous environment. This phenomenon is known as "crashing out" or precipitation. The final concentration of the organic solvent in your aqueous buffer may be too low to keep this compound in solution.
Troubleshooting Guide: this compound Insolubility
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
Below are several troubleshooting strategies to address this issue, presented in a stepwise manner.
1. Optimize Your Stock Solution and Dilution Protocol
The initial preparation of your stock solution and the method of dilution are critical.
-
Recommended Solvent for Stock Solution: Based on the general properties of thiosemicarbazone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can help prevent immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your biological assay.[2] However, some assays may tolerate slightly higher concentrations. It is crucial to determine the DMSO tolerance of your specific experimental system by running appropriate vehicle controls.[3]
Experimental Protocol: Preparing a this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath) or sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare an intermediate dilution of this compound in 100% DMSO (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Perform a final dilution of the intermediate stock into your pre-warmed aqueous buffer to achieve the desired final concentration for your experiment.
-
Add the this compound/DMSO solution to the buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
2. Modify Your Aqueous Buffer
If optimizing the dilution protocol is insufficient, you may need to modify your aqueous buffer to increase the solubility of this compound.
| Method | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on this compound solubility is not documented, but it is a factor to consider for weakly acidic or basic compounds. | The pH must be compatible with your biological assay and the stability of the compound. |
| Use of Co-solvents | Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.[4] | The co-solvent must be compatible with your experimental system. Common co-solvents include ethanol, polyethylene glycol (PEG), or glycerol.[4] |
| Addition of Surfactants | Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can form micelles that encapsulate hydrophobic molecules and increase their apparent solubility. | Surfactants can interfere with some biological assays, so their compatibility must be tested. |
| Inclusion of Serum | If your experiment involves cell culture, the presence of serum (e.g., fetal bovine serum) in the media can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins. | This is only applicable to cell-based assays where serum is already a component of the medium. |
3. Alternative Solubilization Strategies
If the above methods fail, you may consider more advanced formulation strategies, although these require more significant development and validation.
| Strategy | Description |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. |
| Liposomes | These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs. |
| Nanoparticles | Polymeric nanoparticles can be used to encapsulate and deliver poorly soluble compounds. |
Visualization of Key Processes
Signaling Pathway of Carbonic Anhydrase II (CA-II)
Carbonic Anhydrase II is a crucial enzyme in maintaining pH homeostasis. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity is essential for various physiological processes.
Experimental Workflow for Preparing this compound Working Solution
The following workflow illustrates the recommended procedure for preparing a this compound working solution from a solid compound.
Logical Relationship for Troubleshooting Insolubility
This diagram outlines the decision-making process for troubleshooting this compound insolubility.
References
how to prevent Caii-IN-1 degradation in experimental setups
Technical Support Center: Caii-IN-1
Disclaimer: The compound "this compound" is not readily identifiable in publicly available scientific literature. The following guide provides best-practice recommendations for preventing the degradation of small molecule inhibitors in experimental setups, using principles derived from research on related compounds and general chemical stability. These guidelines are intended to serve as a starting point for developing robust, compound-specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many small molecule inhibitors, the stability of this compound can be compromised by several factors. The most common include:
-
pH: The compound may be susceptible to hydrolysis or other pH-dependent reactions in acidic or alkaline solutions. Thiamine, for example, is significantly more stable at pH 3 than at pH 6.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photodecomposition.
-
Oxidation: Reaction with atmospheric oxygen or reactive oxygen species in the experimental medium can modify the compound's structure.
-
Improper Storage: Long-term storage in suboptimal conditions (e.g., presence of moisture) can lead to gradual decomposition. Anhydrous compounds, for instance, must be stored in cool, dry, and well-ventilated areas to prevent degradation from moisture absorption.[2][3]
Q2: How should I store the solid (powder) form of this compound?
A2: To ensure maximum shelf-life, the solid compound should be stored under the following conditions:
-
Temperature: Store at the temperature recommended by the manufacturer, typically -20°C or -80°C.
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Keep in an amber vial or a container protected from light.
-
Moisture: Use a desiccator to protect from moisture, as the compound may be hygroscopic.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: Preparing and storing stock solutions correctly is critical for reproducible results.
-
Solvent Selection: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF, or ethanol) as recommended by the manufacturer. Ensure the solvent is appropriate for your experimental system and does not promote degradation.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental medium, which can help reduce solvent effects.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.
Q4: How can I determine the stability of this compound in my specific experimental media?
A4: It is crucial to empirically determine the compound's stability under your specific experimental conditions. This can be done by incubating this compound in your cell culture medium (with and without serum) at 37°C for various durations (e.g., 0, 2, 8, 24 hours). The remaining concentration of the active compound can then be quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Perform a stability study in your experimental buffer/medium using HPLC or LC-MS to determine the compound's half-life under your specific conditions. 4. Prepare working solutions immediately before use. |
| Precipitation observed when adding this compound to aqueous buffer or media. | Poor solubility of the compound in the aqueous environment. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and compatible with your assay (typically <0.5%). 2. Try vortexing or sonicating briefly after dilution to aid dissolution. 3. If precipitation persists, consider using a different solvent or a formulating agent, but validate its compatibility with your experiment first. |
| Gradual color change in stock solution over time. | Oxidation or other forms of chemical decomposition. | 1. Discard the discolored solution. 2. Prepare fresh stock solution using anhydrous solvent. 3. Purge the headspace of the vial with inert gas (argon or nitrogen) before sealing and freezing. 4. Store aliquots protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary, but should be tested for its impact on stability.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Purge the headspace of each aliquot with argon or nitrogen, seal tightly, and store at -80°C.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound at a high concentration (e.g., 1 mM) in cell culture medium.
-
Incubation: Incubate the solution in a standard cell culture incubator (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the solution.
-
Sample Quenching: Immediately stop any further degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and flash-freezing the sample in liquid nitrogen. Store at -80°C until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining percentage of intact this compound at each time point relative to the 0-hour sample.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life in the medium.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical pathway showing this compound inhibiting Carbonic Anhydrase.
Caption: Experimental workflow for determining the stability of this compound.
Caption: Common chemical degradation pathways for small molecule inhibitors.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crecompany.com [crecompany.com]
- 3. Guide to storage and preservation of calcium chloride desiccant-DesisSorb [desisorb.com]
Technical Support Center: Overcoming Off-Target Effects of Caii-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome potential off-target effects of the hypothetical kinase inhibitor, Caii-IN-1, with a focus on its potential interaction with Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound and what is its known mechanism of action?
A1: The primary intended target of this compound is a specific kinase involved in a cellular pathway of interest. However, due to structural similarities in the ATP-binding pockets of many kinases, this compound may exhibit off-target activity. A primary concern is its potential inhibition of CaMKII, a crucial serine/threonine kinase involved in a multitude of cellular processes.
Q2: What is CaMKII and why is it a common off-target concern?
A2: Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a key enzyme that translates intracellular calcium signals into cellular responses.[1][] It is abundant in many tissues, particularly in neurons and cardiac muscle.[1][3] Its ubiquitous nature and critical roles in processes like synaptic plasticity, cardiac function, and gene expression make it a significant potential off-target for any kinase inhibitor.[1][4][5][6]
Q3: What are the potential consequences of off-target inhibition of CaMKII?
A3: Off-target inhibition of CaMKII can lead to a variety of confounding experimental results, including:
-
In Neurons: Impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
-
In Cardiac Cells: Alterations in excitation-contraction coupling, potentially leading to arrhythmias.[5][7]
-
In All Cells: Disruption of downstream signaling pathways controlled by CaMKII, affecting processes like gene expression and cell cycle regulation.[3]
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Contradictory Data
You observe a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
Possible Cause: Off-target inhibition of CaMKII.
Solutions:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting its intended target at the concentrations used in your experiments.
-
Assess CaMKII Activity: Directly measure the activity of CaMKII and the phosphorylation of its known downstream targets.
-
Use a Structurally Unrelated Inhibitor: Repeat key experiments with a different inhibitor for your primary target that has a distinct chemical scaffold and is less likely to share the same off-target profile.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype persists with genetic intervention but not with this compound, it strongly suggests an off-target effect of the compound.
Issue 2: Difficulty in Determining the IC50 for the Intended Target
You are observing a very potent effect of this compound at low concentrations, making it difficult to establish a clear dose-response curve for your target of interest.
Possible Cause: The observed effect may be a composite of on-target and potent off-target (e.g., CaMKII) inhibition.
Solutions:
-
Kinase Profiling: Perform a broad kinase screen to identify all potential targets of this compound at various concentrations.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to both the intended target and potential off-targets like CaMKII in a cellular context.
-
Dose-Response with Off-Target Readouts: Perform a dose-response curve for this compound while simultaneously measuring the phosphorylation of a specific CaMKII substrate. This can help to de-convolute the two effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of CaMKII Activity
Objective: To assess the effect of this compound on the activity of CaMKII by measuring the phosphorylation of a known downstream target, such as phospholamban (PLN) in cardiac cells or GluA1 in neurons.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., primary cardiomyocytes or neurons) and treat with a dose-range of this compound for a specified time. Include a vehicle control and a positive control (e.g., a known CaMKII activator like ionomycin).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the phosphorylated form of the CaMKII substrate (e.g., p-PLN Ser16 or p-GluA1 Ser831).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels for the substrate and a loading control (e.g., GAPDH).
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the kinase selectivity profile of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays.
-
Kinase Panel: Select a broad panel of kinases, ensuring that CaMKII isoforms are included.
-
Data Analysis: The service will provide data as percent inhibition at a fixed concentration or as IC50 values for a range of kinases.
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical Kinase Inhibitor (e.g., this compound)
| Kinase Target | IC50 (nM) |
| Primary Target Kinase X | 15 |
| CaMKIIδ | 50 |
| PKA | >1000 |
| PKCα | 850 |
| CDK2 | >1000 |
| EGFR | >1000 |
This table illustrates how to present kinase profiling data, highlighting the on-target potency versus a significant off-target activity on CaMKIIδ.
Visualizations
CaMKII Signaling Pathway
Caption: Simplified CaMKII activation and downstream signaling pathway.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting potential off-target effects.
References
- 1. Calcium/Calmodulin-Dependent Protein Kinase II: An Unforgettable Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiological and unappreciated roles of CaMKII in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CaMKII for signaling and regulation in the heart [imrpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of CaMKII in cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Caii-IN-1 not showing expected inhibition of CA-II
Welcome to the technical support center for Caii-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for the inhibition of Carbonic Anhydrase II (CA-II). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
This compound at a Glance
This compound, also identified as compound 3n in its original publication, is a thiosemicarbazone derivative that acts as a potent and selective inhibitor of Carbonic Anhydrase II (CA-II).[1] It is believed to exert its inhibitory effect through ionic interactions with the zinc ion located in the active site of the CA-II enzyme.
| Property | Value | Reference |
| Reported IC50 | 10.3 ± 0.62 µM (for bovine CA-II) | [1] |
| Molecular Formula | C₁₉H₂₁FN₄S | |
| Molecular Weight | 356.46 g/mol | |
| Solubility | < 1 mg/mL in aqueous solutions | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing the expected inhibition of CA-II. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibitory activity. Please consider the following:
-
Compound Solubility: this compound has low aqueous solubility. Ensure that the compound is fully dissolved in your assay buffer. It is recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.
-
Compound Stability: Verify that the compound has been stored correctly according to the manufacturer's instructions (powder at -20°C, solutions at -80°C). Improper storage can lead to degradation.
-
Assay Conditions: The pH of the assay buffer, substrate concentration, and enzyme concentration can all influence the apparent inhibitor potency. Ensure your assay conditions are optimized for CA-II activity.
-
Enzyme Source and Purity: The reported IC50 value for this compound was determined using bovine CA-II. If you are using CA-II from a different species or a crude enzyme preparation, the inhibitory activity may vary.
-
Isoform Selectivity: The isoform selectivity of this compound has not been extensively profiled. If your experimental system contains other carbonic anhydrase isoforms, they may be inhibited differently, leading to unexpected results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
Q3: What is the known isoform selectivity of this compound?
A3: The original research primarily focused on the inhibition of bovine CA-II.[1] A comprehensive profile of this compound's inhibitory activity against other human carbonic anhydrase isoforms (e.g., hCA-I, hCA-IX, hCA-XII) is not currently available in the public domain. When interpreting results from complex biological systems, it is important to consider that this compound may have off-target effects on other CA isoforms.
Q4: Has the Ki value for this compound been determined?
A4: The currently available literature reports the IC50 value for this compound against bovine CA-II. A specific inhibition constant (Ki) value has not been reported. The Ki is a more direct measure of binding affinity and can be determined through kinetic studies.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when this compound fails to produce the expected inhibition of CA-II.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition | Inhibitor Precipitation: this compound has low aqueous solubility and may precipitate in the assay buffer. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Prepare a fresh stock solution in 100% DMSO. 3. When diluting into the assay buffer, ensure rapid mixing. 4. Consider pre-incubating the inhibitor with the enzyme in a smaller volume before adding the substrate. 5. Test a range of final DMSO concentrations to ensure it is not affecting enzyme activity (typically ≤1%). |
| Incorrect Inhibitor Concentration: Errors in dilution or calculation. | 1. Recalculate all dilutions. 2. Prepare fresh serial dilutions from a newly prepared stock solution. | |
| Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Use a fresh aliquot of the inhibitor. 2. If the powder has been stored for an extended period, consider purchasing a new batch. | |
| Inconsistent results | Assay Variability: Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled plate reader or water bath. 3. Standardize all incubation times. 4. Include appropriate positive (e.g., Acetazolamide) and negative (vehicle control) controls in every experiment. |
| Sub-optimal Assay Conditions: pH, buffer composition, or substrate concentration not ideal for CA-II activity. | 1. Verify that the assay pH is within the optimal range for CA-II (typically pH 7.4-8.5). 2. Ensure the substrate concentration is appropriate for determining IC50 values (typically at or near the Km). | |
| Unexpected biological response | Off-target Effects: this compound may be inhibiting other carbonic anhydrase isoforms or other enzymes in your system. | 1. If possible, test the effect of this compound on purified preparations of other relevant CA isoforms (e.g., hCA-I, hCA-IX). 2. Review the literature for known off-target effects of thiosemicarbazone-based inhibitors. |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)
This protocol is adapted from the method described in the original publication for this compound (compound 3n) and is a common method for assessing CA-II activity.[1]
Materials:
-
Bovine Carbonic Anhydrase II (bCA-II)
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of bCA-II in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay. Prepare similar dilutions for the positive control, Acetazolamide.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
160 µL of Tris-HCl buffer
-
20 µL of the this compound dilution (or DMSO for the control)
-
10 µL of the bCA-II working solution
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a freshly prepared pNPA solution (in a solvent compatible with the aqueous buffer, e.g., acetonitrile) to each well to initiate the reaction. The final concentration of pNPA should be at or near its Km for CA-II.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determining the Inhibition Constant (Ki)
To obtain a more precise measure of inhibitor potency, the inhibition constant (Ki) can be determined. This requires performing the inhibition assay at multiple substrate concentrations.
Procedure:
-
Follow the general procedure for the colorimetric inhibition assay described above.
-
For each concentration of this compound (including a zero-inhibitor control), perform the assay at a range of pNPA substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Km of pNPA for CA-II).
-
Calculate the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten) and non-linear regression analysis to determine the Ki value. A common method is to generate Lineweaver-Burk or Dixon plots to visualize the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate Ki.
Signaling Pathway and Mechanism
This compound is a direct inhibitor of the enzyme Carbonic Anhydrase II. The canonical function of CA-II is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and ion secretion. By inhibiting CA-II, this compound disrupts these processes.
References
Technical Support Center: Improving the Bioavailability of Caii-IN-1 for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of Caii-IN-1 in our in vivo studies. What are the likely causes?
Low and inconsistent plasma exposure is a common challenge with poorly water-soluble compounds.[1][2][3] The primary reasons often include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][4]
-
Slow Dissolution Rate: Even if soluble, the rate at which the compound dissolves from its solid form might be too slow for adequate absorption within the GI transit time.[5]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6]
-
Formulation Issues: The chosen vehicle may not be optimal for solubilizing or dispersing the compound, leading to precipitation or poor wetting.
Q2: What are the initial steps to consider for improving the bioavailability of a poorly soluble compound like this compound?
A systematic approach is crucial. Key initial steps include:
-
Physicochemical Characterization: Determine the compound's solubility in various pharmaceutically relevant solvents and pH conditions. Assess its solid-state properties (crystalline vs. amorphous).
-
Formulation Screening: Test a range of simple formulations, such as solutions, co-solvent systems, and suspensions, to identify a suitable vehicle for initial in vivo studies.[7]
-
Route of Administration: While oral administration is common, alternative routes like intraperitoneal (IP) or intravenous (IV) injection might be considered if oral bioavailability is extremely low, though these also have formulation challenges.[8]
Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
Several strategies can be employed, ranging from simple to more complex approaches:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[1]
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1][7]
-
Surfactants: These agents can improve wetting and form micelles to solubilize the compound.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like solutions in oil, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1][9]
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can enhance the dissolution rate.[1][3][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.[1][3][4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form with improved solubility and dissolution.[4][5][9]
Troubleshooting Guide: Formulation Development for In Vivo Studies
This guide provides a step-by-step approach to troubleshoot and improve the formulation of this compound for in vivo experiments.
Problem: Inconsistent results and suspected low bioavailability of this compound.
Step 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in common vehicles.
Protocol:
-
Weigh a small, known amount of this compound (e.g., 1-5 mg) into several glass vials.
-
Add a measured volume (e.g., 1 mL) of different vehicles to each vial. Start with common vehicles listed in the table below.
-
Vortex the vials vigorously for 1-2 minutes.
-
Visually inspect for undissolved particles. If the compound dissolves, add more and repeat until saturation is reached.
-
For a more quantitative assessment, prepare saturated solutions, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 1: Common Excipients for Preclinical Formulations
| Excipient Category | Examples | Primary Use | Considerations |
| Aqueous Vehicles | Saline, Phosphate Buffered Saline (PBS), 5% Dextrose in Water (D5W) | IV administration, solutions of soluble compounds | Limited utility for poorly soluble compounds. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO) | Solubilizing hydrophobic compounds for oral or parenteral routes.[1][7] | Potential for toxicity at high concentrations. Precipitation upon dilution in vivo. |
| Surfactants/Solubilizers | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | Enhancing solubility and stability of suspensions and solutions.[1] | Potential for in vivo side effects. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose (MC), Hydroxypropyl Methylcellulose (HPMC) | Creating uniform suspensions for oral gavage. | Does not improve solubility, only aids in uniform dosing. |
| Lipid Vehicles | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT), Labrafac® PG, Maisine® CC | Formulating highly lipophilic compounds.[1][9] | Suitable for oral administration. May enhance lymphatic absorption. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Increasing aqueous solubility through complexation.[1][3] | Can be used for oral and parenteral routes. Potential for renal toxicity at high doses. |
Step 2: Formulation Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate formulation strategy based on the initial solubility assessment.
Caption: Formulation selection workflow for poorly soluble compounds.
Step 3: Experimental Protocols for Key Formulations
Objective: To prepare a solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl)
-
Glass vials, magnetic stirrer, volumetric flasks.
Procedure:
-
Vehicle Preparation: Prepare the desired co-solvent vehicle. A common example is 20% PEG 400, 10% PG, and 5% Tween® 80 in saline. To do this, add the PEG 400, PG, and Tween® 80 to a beaker and mix well. Then, slowly add the saline while stirring to bring it to the final volume.
-
Drug Solubilization: Weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).
-
Add a portion of the vehicle to the this compound powder and vortex to create a slurry.
-
Gradually add the remaining vehicle while stirring or sonicating until the compound is fully dissolved. Gentle warming may be used if the compound is heat-stable.
-
Precipitation Check: Perform a dilution test by adding a small volume of the final formulation to an excess of water or saline (e.g., 1:10 or 1:100 dilution) to simulate in vivo dilution. Observe for any precipitation. If precipitation occurs, consider adding a precipitation inhibitor or re-evaluating the vehicle composition.
Objective: To increase the dissolution rate of this compound by reducing its particle size.[5][7]
Materials:
-
This compound
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween® 80)
-
Milling media (e.g., zirconium oxide beads)
-
High-energy ball mill or similar milling equipment.
-
Particle size analyzer.
Procedure:
-
Premix Preparation: Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer. The stabilizer prevents particle agglomeration.
-
Milling: Add the pre-suspension and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (this requires optimization). The mechanical impact of the beads will break down the drug crystals.
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution. The target is typically in the nanometer range (e.g., < 500 nm).
-
Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The final nanosuspension can be dosed directly or further processed (e.g., lyophilized).
Step 4: In Vivo Bioavailability Assessment Workflow
Once a promising formulation is developed, a pilot pharmacokinetic (PK) study is necessary to evaluate its performance.
Caption: Workflow for in vivo bioavailability assessment.
Table 2: Interpreting Pilot Pharmacokinetic Data
| PK Parameter | Observation | Potential Implication | Next Steps |
| Cmax (Maximum Concentration) | Low Cmax | Poor absorption or rapid metabolism/clearance. | Investigate in vitro metabolism. Consider a more advanced formulation (e.g., lipid-based system). |
| Tmax (Time to Cmax) | Very short Tmax with rapid decline | Suggests rapid absorption but also rapid elimination. | Consider a controlled-release formulation if longer exposure is needed. |
| AUC (Area Under the Curve) | Low AUC | Overall low bioavailability.[10] | Re-evaluate formulation. Consider alternative administration routes. |
| High Inter-animal Variability | Inconsistent plasma concentration profiles between animals | Formulation instability (e.g., precipitation) or inconsistent dosing. | Check formulation homogeneity and stability. Refine dosing technique. |
By following this structured approach, researchers can systematically troubleshoot and improve the in vivo bioavailability of challenging compounds like this compound, leading to more reliable and reproducible data in preclinical studies.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Inhibitors In Vivo [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caii-IN-1 STING Pathway Assay
This guide provides technical support for researchers adapting a Caii-IN-1-based STING (Stimulator of Interferon Genes) pathway assay for high-throughput screening (HTS). This compound is a covalent inhibitor of STING, targeting cysteine 91, which prevents STING palmitoylation and subsequent activation. This assay is designed to identify novel inhibitors of the STING signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this assay? A1: The assay utilizes a reporter cell line, such as THP-1 or HEK293T, that stably expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway (e.g., by its natural ligand cGAMP) leads to the phosphorylation of IRF3, which then binds to the ISRE promoter and drives luciferase expression. Novel inhibitors are identified by their ability to reduce the cGAMP-induced luciferase signal. This compound is used as a positive control for inhibition.
Q2: Which cell line is recommended for this assay? A2: THP-1-Dual™ ISG-Lucia cells are a suitable choice as they are a human monocyte cell line with a functional cGAS-STING pathway and an integrated ISG-inducible Lucia luciferase reporter. Alternatively, custom HEK293T cell lines co-expressing STING and an ISRE-luciferase reporter can be used.
Q3: Why is this compound used as a control? A3: this compound is a known and specific covalent inhibitor of STING. It serves as a positive control to validate that the assay can detect inhibition of the STING pathway, helping to establish the assay window and calculate performance metrics like the Z'-factor.
Q4: What is the Z'-factor and what is an acceptable value? A4: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It measures the separation between the positive (maximal signal) and negative (basal signal) controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1] However, for cell-based assays, which can have higher variability, a Z'-factor between 0 and 0.5 may be acceptable.[1][2]
Q5: Can this assay be used to find STING activators (agonists)? A5: Yes, the same assay principle can be used to screen for STING agonists. In that case, test compounds would be added to the cells without a STING activator like cGAMP. An increase in the luciferase signal would indicate a potential agonist.
Experimental Protocols
Standard Assay Protocol (96-Well Format)
This protocol is for initial validation and smaller-scale screening.
-
Cell Plating:
-
Culture THP-1-Dual™ ISG-Lucia cells according to the supplier's instructions.
-
On day 1, plate 50,000 to 100,000 cells per well in 100 µL of pre-warmed assay medium into a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C in 5% CO₂.
-
-
Compound Addition:
-
On day 2, prepare serial dilutions of test compounds and the this compound positive control in assay medium.
-
Add 25 µL of the diluted compounds to the corresponding wells. For control wells, add 25 µL of assay medium (containing DMSO for vehicle control).
-
Incubate for 1 hour at 37°C.
-
-
STING Activation:
-
Prepare a solution of the STING agonist 2'3'-cGAMP at 5 times the final desired concentration (e.g., if final is 10 µg/mL, prepare at 50 µg/mL).
-
Add 25 µL of the 2'3'-cGAMP solution to all wells except the negative control (unstimulated) wells. Add 25 µL of assay medium to the negative control wells.
-
The final volume in each well should be 150 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature for 10 minutes.
-
Add 100 µL of a one-step luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure luminescence using a microplate luminometer.
-
High-Throughput Screening (HTS) Protocol (384-Well Format)
This protocol is optimized for screening large compound libraries.
-
Cell Plating:
-
Using an automated liquid handler, dispense 10,000 to 20,000 cells in 20 µL of assay medium into each well of a 384-well solid white plate.
-
Incubate overnight at 37°C in 5% CO₂.
-
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of test compounds, this compound, and DMSO (vehicle control) to the appropriate wells.
-
-
STING Activation & Incubation:
-
Add 10 µL of 2'3'-cGAMP solution (at 3x final concentration) to all wells except the negative controls.
-
Add 10 µL of assay medium to the negative control wells.
-
The final volume should be approximately 30 µL.
-
Incubate for a shorter duration, typically 4-6 hours, to maximize throughput and minimize potential cytotoxicity from the compounds.[3]
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 20 µL of a one-step luciferase assay reagent to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Read the entire plate using a high-throughput compatible luminometer.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound STING assay in both standard and HTS formats.
Table 1: Assay Parameters
| Parameter | 96-Well Format | 384-Well Format |
| Plate Type | White, clear-bottom | Solid white, flat-bottom |
| Cell Seeding Density | 50,000 - 100,000 cells/well | 10,000 - 20,000 cells/well |
| Compound Volume | 25 µL | ~50 nL |
| Agonist (cGAMP) Volume | 25 µL | 10 µL |
| Final Assay Volume | 150 µL | ~30 µL |
| Incubation Time | 16-24 hours | 4-6 hours |
| Luciferase Reagent Vol. | 100 µL | 20 µL |
Table 2: Expected Performance Metrics (HTS Format)
| Metric | Expected Value | Reference |
| Signal-to-Background (S/B) Ratio | > 10 | [3] |
| Coefficient of Variation (%CV) | < 15% | [3] |
| Z'-Factor | > 0.5 | [3] |
Troubleshooting Guide
Problem 1: Low Z'-Factor (<0.5)
-
Possible Cause A: High variability in positive or negative controls.
-
Solution: Ensure uniform cell seeding by gently mixing the cell suspension before and during plating. Check the accuracy and precision of liquid handlers. Use a fresh batch of cells with low passage numbers.
-
-
Possible Cause B: Low signal-to-background ratio.
-
Solution: Optimize the concentration of the STING agonist (2'3'-cGAMP). Titrate the agonist to find a concentration that gives a robust signal without causing cytotoxicity. Increase the incubation time (for the 96-well format) if the signal is developing too slowly, but monitor for cytotoxicity.
-
Problem 2: High number of false positives.
-
Possible Cause A: Compounds interfere with the luciferase enzyme.
-
Solution: Perform a counter-screen. Add the hit compounds to wells with lysed cells and luciferase substrate, without the STING activation step. Compounds that inhibit the signal in this setup are likely luciferase inhibitors and should be flagged.
-
-
Possible Cause B: Compounds are cytotoxic.
-
Solution: Run a parallel cytotoxicity assay (e.g., using CellTiter-Glo®) with the same cell line and compound concentrations. Hits that show significant cytotoxicity should be deprioritized.
-
Problem 3: "Edge Effects" observed on the plate.
-
Possible Cause: Uneven temperature or evaporation across the plate during incubation. [4]
-
Solution: Ensure proper humidification in the incubator. Use plates with lids and consider using sealant tapes. Avoid using the outermost wells of the plate for samples; instead, fill them with sterile PBS or medium to create a humidity barrier.[4]
-
Problem 4: Assay signal drifts over time during a large HTS run.
-
Possible Cause A: Reagent instability.
-
Solution: Prepare fresh batches of the STING agonist and luciferase reagent during the run. Ensure reagents are stored at the correct temperature and protected from light.
-
-
Possible Cause B: Cell health changes over time.
-
Solution: Ensure a consistent cell culture process. Do not use cells that have been in culture for too many passages. Stagger the plating of cells if the HTS run spans several days.
-
Problem 5: this compound positive control shows weak or no inhibition.
-
Possible Cause: Incorrect concentration or degradation of this compound.
-
Solution: Verify the concentration and purity of the this compound stock. Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in the assay medium.
-
Visualizations
STING Signaling Pathway and Inhibition by this compound
Caption: STING pathway activation and inhibition by this compound.
HTS Assay Workflow
Caption: High-throughput screening workflow for STING inhibitors.
References
Technical Support Center: Caii-IN-1 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of Caii-IN-1, a potent and selective inhibitor of Carbonic Anhydrase II (CAII).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a thiosemicarbazide derivative that acts as a potent and selective inhibitor of Carbonic Anhydrase II (CAII).[1][2] Its mechanism of action involves a specific ionic interaction with the zinc ion located in the active site of the CAII enzyme, thereby blocking its catalytic activity.[1][2]
Q2: What is the primary function of Carbonic Anhydrase II (CAII)?
A2: Carbonic Anhydrase II is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes.[3][4] It catalyzes the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This reaction is fundamental for processes such as respiration, pH homeostasis, ion transport, and bone resorption.[3][4][5]
Q3: What are the expected downstream effects of inhibiting CAII with this compound?
A3: Inhibition of CAII by this compound is expected to disrupt the normal physiological processes regulated by this enzyme. This can lead to alterations in cellular and systemic pH, changes in ion transport, and potential impacts on cell proliferation and other cellular functions where pH and bicarbonate levels are critical.[5][6] For example, in a cellular context, CAII inhibition can lead to intracellular pH changes, which can be monitored as an indirect measure of this compound activity.
Q4: What is the reported potency of this compound?
A4: this compound has a reported IC50 value of 10.3 µM for bovine Carbonic Anhydrase II.[1][2] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise when confirming the activity of this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of CAII activity observed in a biochemical assay. | Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the assay. | Ensure the assay buffer pH is within the optimal range for CAII activity (typically pH 7.5-8.3 for esterase assays). Verify the assay temperature is appropriate (usually room temperature or 37°C). |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound from a reliable source. Store the compound as recommended by the supplier, protected from light and moisture. | |
| Inactive enzyme: The CAII enzyme may have lost its activity. | Use a fresh batch of CAII enzyme or validate the activity of the current batch with a known inhibitor, such as acetazolamide. | |
| Inappropriate substrate concentration: The substrate concentration might be too high, making it difficult to observe competitive inhibition. | Determine the Km of your substrate for CAII and use a substrate concentration around the Km value for inhibition studies. | |
| Inconsistent results between experimental replicates. | Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible to minimize pipetting variations. |
| Plate reader variability: Inconsistent readings from the plate reader. | Ensure the plate reader is properly calibrated and maintained. Use a clear, flat-bottom 96-well plate for colorimetric assays. | |
| High background signal in the assay. | Spontaneous substrate degradation: The substrate may be unstable under the assay conditions. | Run a "no enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from your experimental values. |
| Interference from sample components: Components in your sample (e.g., cell lysate) may interfere with the assay. | Include appropriate controls, such as a sample without the inhibitor, to account for any background interference. | |
| No observable cellular effect of this compound. | Poor cell permeability: this compound may not be efficiently entering the cells. | The cellular uptake of this compound has not been extensively characterized. Consider using a positive control CAII inhibitor with known cell permeability. |
| Off-target effects in your cell line: The observed cellular phenotype might be due to off-target effects of the compound. | Confirm the on-target effect by measuring intracellular CAII activity or a direct downstream marker of CAII inhibition. Consider using knockdown or knockout of CAII as a control. | |
| Incorrect concentration range: The concentration of this compound used may be too low to elicit a cellular response. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other relevant Carbonic Anhydrase inhibitors.
| Inhibitor | Target | IC50 / Ki | Notes |
| This compound | Bovine CAII | IC50 = 10.3 µM | A potent and selective inhibitor.[1][2] |
| Acetazolamide | CA I, CA II, CA IV, CA IX, CA XII | - | A well-characterized, non-selective CA inhibitor often used as a positive control.[1] |
| Actarit | Human CAII | IC50 = 422 nM | An anti-inflammatory drug identified as a CAII inhibitor.[7] |
| CAII/VII-IN-1 | Human CA II / Human CA VII | Ki = 12.3 nM / Ki = 22.6 nM | A dual inhibitor with neuroprotective effects. |
| CAII/CAXII-IN-1 | CAII / CAXII | IC50 = 0.38 µM / IC50 = 0.61 µM | A dual inhibitor of CAII and CAXII. |
Experimental Protocols
Direct Confirmation of this compound Activity: Colorimetric Carbonic Anhydrase (Esterase) Activity Assay
This assay measures the esterase activity of CAII, which is inhibited by this compound. The enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[8][9]
Materials:
-
Purified Carbonic Anhydrase II (bovine or human)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve purified CAII in Assay Buffer to the desired concentration.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare a stock solution of acetazolamide as a positive control.
-
Prepare a fresh solution of p-NPA in a solvent like acetonitrile or acetone.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add Assay Buffer, CAII enzyme, and varying concentrations of this compound.
-
Positive Control Wells: Add Assay Buffer, CAII enzyme, and a known inhibitory concentration of acetazolamide.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer and CAII enzyme.
-
Blank (No Enzyme) Wells: Add Assay Buffer and the highest concentration of this compound to control for any background absorbance.
-
Substrate Blank Wells: Add Assay Buffer only to measure spontaneous substrate hydrolysis.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the substrate blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Indirect Confirmation of this compound Activity: Cellular pH Measurement
This protocol provides a general framework for assessing the impact of this compound on intracellular pH (pHi), an indirect indicator of CAII activity.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Culture: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes or black-walled, clear-bottom 96-well plates).
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with the pH-sensitive fluorescent dye (e.g., 1-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
This compound Treatment:
-
Incubate the dye-loaded cells with varying concentrations of this compound in cell culture media or HBSS for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
Induce pH Change (Optional but recommended):
-
To observe a more dynamic response, you can induce a change in intracellular pH. A common method is the ammonium chloride (NH₄Cl) prepulse technique. Briefly, cells are exposed to a solution containing NH₄Cl, which causes an initial alkalinization followed by a rapid acidification upon its removal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like BCECF, measure the fluorescence at two different excitation wavelengths.
-
Monitor the fluorescence over time to observe changes in pHi in response to this compound treatment.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity over time.
-
Calibrate the fluorescence signal to pHi values using a standard calibration curve generated with buffers of known pH and a protonophore like nigericin.
-
Compare the changes in pHi in this compound treated cells to the vehicle-treated control cells. A significant alteration in the cell's ability to regulate its pHi following an acid or base load would suggest that this compound is active.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. primescholars.com [primescholars.com]
- 6. The role of carbonic anhydrases in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
adjusting experimental conditions for optimal Caii-IN-1 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions when working with Caii-IN-1, a potent inhibitor of Carbonic Anhydrase II (CAII).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Carbonic Anhydrase II (CAII). It exerts its inhibitory effect by binding to the zinc ion within the active site of the CAII enzyme. This interaction prevents the enzyme from catalyzing its physiological reaction, the reversible hydration of carbon dioxide to bicarbonate and a proton.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A recommended starting point for this compound concentration in cell-based assays is in the low micromolar range. A similar compound, CAII/VII-IN-1, has a reported IC50 of 59.7 µM in Vero cells[1]. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q4: What are the potential off-target effects of this compound?
A4: As this compound is a sulfonamide-based compound, it may have off-target effects on other carbonic anhydrase isoforms.[2] The selectivity of this compound for CAII over other isoforms such as CAI, CAIX, and CAXII should be considered when interpreting experimental results.[3][4][5][6][7] Additionally, sulfonamide-based drugs can sometimes cause adverse reactions, and their effects on other cellular pathways should not be entirely ruled out without experimental validation.[8][9]
Q5: How can I assess the effect of this compound on intracellular pH?
A5: Inhibition of carbonic anhydrase II can lead to alterations in intracellular pH (pHi).[10] You can measure changes in pHi using fluorescent pH indicators such as BCECF-AM or other commercially available kits. These assays allow for the real-time monitoring of pHi changes in live cells following treatment with this compound.
Troubleshooting Guides
Problem 1: No observable effect of this compound in the experiment.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider range of this compound concentrations. Start from a low nanomolar range and extend to a high micromolar range to determine the optimal effective concentration for your specific cell line and assay. |
| Poor Inhibitor Solubility or Stability | Ensure this compound is fully dissolved in the stock solution (e.g., DMSO). When preparing working solutions, avoid precipitation by diluting the stock in pre-warmed media and mixing thoroughly. Prepare fresh working solutions for each experiment. |
| Incorrect Experimental Conditions | Verify that the pH and temperature of your assay are within the optimal range for both the cells and the enzyme activity. Extreme pH or temperature can affect inhibitor binding and enzyme function. |
| Low CAII Expression in the Cell Line | Confirm the expression level of Carbonic Anhydrase II in your chosen cell line using techniques like Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous CAII expression or overexpressing CAII. |
Problem 2: High background or inconsistent results in the CAII activity assay.
| Possible Cause | Suggested Solution |
| Impure Enzyme Preparation | Use a highly purified recombinant Carbonic Anhydrase II for in vitro assays to minimize interference from other proteins. |
| Inaccurate Buffer pH | Prepare fresh assay buffer for each experiment and verify the pH. The activity of CAII is highly pH-dependent.[11][12][13][14] |
| Substrate Instability | Prepare the CO2-saturated water or other substrates immediately before use to ensure consistent substrate concentration.[12] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of inhibitor, enzyme, and substrate. |
Problem 3: Unexpected cytotoxicity or changes in cell viability.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the maximum non-toxic concentration of both the inhibitor and the solvent. |
| Off-Target Effects | This compound may be inhibiting other essential cellular processes. Consider using a rescue experiment by overexpressing CAII to see if the cytotoxic effect is specifically due to CAII inhibition. Also, consider testing the effect of other, structurally different CAII inhibitors. |
| Alteration of Intracellular pH | Significant changes in intracellular pH due to CAII inhibition can impact cell viability. Monitor pHi and consider if the observed cytotoxicity correlates with pHi changes. |
| Assay Interference | Some viability assays, like the MTT assay, rely on cellular metabolic activity.[15][16] this compound might interfere with cellular metabolism, leading to inaccurate viability readings. Consider using a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or a lactate dehydrogenase (LDH) assay). |
Experimental Protocols
Carbonic Anhydrase II (CAII) Enzymatic Assay
This protocol is adapted from the electrometric method of Wilbur and Anderson.[12]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0. Keep chilled on ice.
-
CO2-Saturated Water: Bubble CO2 gas through ice-cold deionized water for at least 30 minutes prior to the assay. Keep on ice.
-
Enzyme Solution: Prepare a stock solution of purified human recombinant CAII in a suitable buffer (e.g., Tris-HCl). Dilute the enzyme to the desired working concentration in ice-cold Assay Buffer just before use.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Make serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
To a small, chilled beaker, add 6.0 mL of chilled Assay Buffer.
-
Place a calibrated pH electrode into the buffer and monitor the pH. The temperature should be maintained at 0-4°C.
-
Add a small volume (e.g., 10 µL) of the this compound dilution or vehicle control (DMSO in Assay Buffer) and mix gently.
-
Add the CAII enzyme solution (e.g., 100 µL) and mix.
-
Initiate the reaction by rapidly adding 4.0 mL of CO2-saturated water.
-
Immediately start a timer and record the time it takes for the pH to drop from 8.3 to 6.3.
-
-
Data Analysis:
-
Calculate the enzyme activity using the formula: Units/mg = (T0 - T) / T * (mg of enzyme), where T0 is the time for the uncatalyzed reaction (no enzyme) and T is the time for the catalyzed reaction.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.[15][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Intracellular pH (pHi) Measurement
This protocol outlines a general method for measuring pHi using the fluorescent dye BCECF-AM.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or in a 96-well black-walled, clear-bottom plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a 1-5 µM working solution of BCECF-AM in the loading buffer.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Inhibitor Treatment and Measurement:
-
Wash the cells twice with the loading buffer to remove excess dye.
-
Add fresh loading buffer containing the desired concentration of this compound or a vehicle control.
-
Immediately begin fluorescence measurements using a fluorescence microscope or plate reader. For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F490/F440).
-
To obtain absolute pHi values, a calibration curve must be generated using buffers of known pH in the presence of a protonophore like nigericin.
-
Plot the change in pHi over time for treated versus control cells.
-
Visualizations
Caption: this compound inhibits CAII by binding to its zinc active site.
Caption: Workflow for testing this compound in cell-based assays.
Caption: Decision tree for troubleshooting lack of this compound effect.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Carbonic Anhydrase Activity Assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Caii-IN-1: A Comparative Guide to a Selective Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Caii-IN-1 with other selective Carbonic Anhydrase II (CA-II) inhibitors, supported by experimental data. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CA-II, a cytosolic isoform, is a well-established therapeutic target for various conditions, including glaucoma, epilepsy, and idiopathic intracranial hypertension.[1][2] The development of isoform-selective inhibitors is crucial to minimize off-target effects, as many CA inhibitors lack specificity, leading to a range of side effects.[3]
Performance Comparison of Selective CA-II Inhibitors
This compound, a thiosemicarbazide derivative, has been identified as a potent and selective inhibitor of Carbonic Anhydrase II.[4] Its performance, along with other notable selective CA-II inhibitors, is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Chemical Class | hCA-II | hCA-I | hCA-IX | hCA-XII | Source |
| This compound (Compound 3n) | Thiosemicarbazone | ~10.3 µM (bovine) | - | - | - | [4][5] |
| Compound 3g | Thiosemicarbazone | 5.95 µM (Ki) | - | - | - | [6] |
| Acetazolamide (AZA) | Sulfonamide | 12 nM (Ki) | - | - | - | [7] |
| Actarit | Acetic acid derivative | 422 nM (IC50) | - | - | - | [8] |
| Compound 18f | Coumarin-sulfonamide | 515 nM (Ki) | 955 nM (Ki) | 21 nM (Ki) | 5 nM (Ki) | [9][10] |
| SLC-0111 | Ureido-substituted benzenesulfonamide | - | - | 0.048 µg/mL (IC50) | 0.096 µg/mL (IC50) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CA-II inhibitors.
Stopped-Flow CO2 Hydration Assay
This is a direct and accurate method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the CA activity.
Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer, such as 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red).[12]
-
Enzyme Solution: Prepare a stock solution of purified human CA-II in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5). The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor (e.g., this compound, Acetazolamide) in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.
-
Substrate Solution: Prepare CO2-saturated water by bubbling pure CO2 gas into deionized water at 0°C for at least 30 minutes.[12]
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).
-
In the stopped-flow instrument, one syringe is loaded with the enzyme and inhibitor solution (or buffer for control), and the other syringe is loaded with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (typically seconds).[13]
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Fluorescence-Based Thermal Shift Assay (TSA)
This assay measures the binding of an inhibitor to a protein by detecting changes in the protein's thermal stability.
Principle: The binding of a ligand (inhibitor) generally stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed as it unfolds upon heating.
Protocol:
-
Reagent Preparation:
-
Protein Solution: Prepare a solution of purified human CA-II in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl) at a concentration of approximately 2 µM.[14]
-
Dye Solution: Prepare a working solution of SYPRO Orange dye by diluting the stock solution (e.g., 5000x) in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well PCR plate, mix the protein solution with the SYPRO Orange dye.[14]
-
Add the inhibitor solutions to the wells. Include a control with buffer or DMSO instead of the inhibitor.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to heat the plate gradually from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.[15]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the inhibitor from the Tm of the protein with the inhibitor.
-
The dissociation constant (Kd) of the inhibitor can be determined by fitting the ΔTm values at different inhibitor concentrations to a suitable binding model.[15]
-
Signaling Pathway and Experimental Workflow
CA-II in Intracellular pH Regulation and JNK Signaling
Carbonic Anhydrase II plays a crucial role in regulating intracellular pH (pHi). By catalyzing the hydration of CO2, it produces bicarbonate and protons, thereby influencing the pHi. This change in pHi can, in turn, affect various downstream signaling pathways. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. Inhibition of CA-II can lead to an elevation of intracellular pH, which has been shown to impact JNK activation.[16]
Caption: CA-II's role in pHi regulation and its impact on the JNK pathway.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing selective CA-II inhibitors typically follows a structured workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates.
Caption: A typical workflow for screening and identifying selective CA-II inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caii-IN-1 and Other Carbonic Anhydrase II Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of the inhibitory effect of Caii-IN-1 on Carbonic Anhydrase II (CA-II), with a comparative analysis against established inhibitors.
This guide provides an objective comparison of the inhibitory efficacy of this compound, a novel thiosemicarbazide derivative, against the well-established Carbonic Anhydrase II (CA-II) inhibitors Acetazolamide, Brinzolamide, and Dorzolamide. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a selective CA-II inhibitor for various therapeutic applications.
Executive Summary
Carbonic Anhydrase II is a ubiquitous zinc metalloenzyme that plays a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug development. This compound has emerged as a potent inhibitor of bovine CA-II, and this guide provides a comparative framework to assess its potential against the human isoform of the enzyme.
Inhibitor Performance Comparison
The inhibitory activities of this compound and other selected CA-II inhibitors are summarized in the table below. The data for this compound against human CA-II is extrapolated from studies on structurally related thiosemicarbazone derivatives, which have demonstrated potent inhibition of the human enzyme.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Inhibition Type |
| This compound | Bovine CA-II | 10.3 µM (IC50)[1][2] | Not specified |
| Human CA-II | Estimated in the low µM to nM range (based on related compounds)[3][4][5][6][7] | Likely Competitive[3][4] | |
| Acetazolamide | Human CA-II | 130 nM (IC50)[8], 12 nM (Ki)[9][10] | Not specified |
| Brinzolamide | Human CA-II | 3.2 nM (IC50)[11][12], 3.19 nM (IC50)[13][14] | Not specified |
| Dorzolamide | Human CA-II | 0.18 nM (IC50)[15], 1.9 nM (Ki)[16][17] | Not specified |
Experimental Protocols
The validation of CA-II inhibition is typically performed using one of two primary assays: the esterase activity assay or the CO2 hydration assay.
p-Nitrophenylacetate (pNPA) Esterase Activity Assay
This colorimetric assay is a widely used, robust, and high-throughput method for determining CA-II inhibition. It serves as a reliable surrogate for the more complex CO2 hydration assay.
Principle: Carbonic anhydrase II exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenylacetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically at 400-405 nm, is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified human CA-II diluted in assay buffer to a final concentration of approximately 10 µg/mL.
-
Substrate Solution: p-Nitrophenylacetate (pNPA) stock solution (e.g., 100 mM in acetonitrile).
-
Inhibitor Solutions: Serial dilutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the enzyme solution to each well.
-
Add 10 µL of the inhibitor solution (or solvent control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to each well.
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Stopped-Flow CO2 Hydration Assay
This method directly measures the primary physiological function of carbonic anhydrase – the hydration of carbon dioxide. It is considered the gold standard for assessing CA-II activity but requires specialized equipment.
Principle: The hydration of CO2 by CA-II results in the production of bicarbonate and a proton, leading to a change in pH. A stopped-flow spectrophotometer rapidly mixes a CO2-saturated solution with a buffer containing a pH indicator (e.g., phenol red). The rate of pH change, monitored by the change in the indicator's absorbance, is proportional to the CA-II activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Buffer with a pH-sensitive indicator (e.g., 20 mM Tris, 100 µM phenol red, pH 8.3).
-
Enzyme Solution: Purified human CA-II in a suitable buffer.
-
Substrate Solution: CO2-saturated water, prepared by bubbling CO2 gas through chilled deionized water.
-
Inhibitor Solutions: Serial dilutions of the test compounds.
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the hydration reaction is determined from the kinetic trace.
-
The inhibitory effect is quantified by comparing the rates in the presence and absence of the inhibitor to calculate IC50 or Ki values.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the CA-II signaling pathway and the experimental workflows.
Caption: Simplified signaling pathway of Carbonic Anhydrase II and its inhibition by this compound.
Caption: Workflow for the p-Nitrophenylacetate (pNPA) esterase activity assay.
Caption: Workflow for the stopped-flow CO2 hydration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibitory Efficacy of Thiosemicarbazones for Carbonic Anhydrase II (Bovine and Human) as a Target of Calcification and… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
Unveiling Caii-IN-1: A Comparative Analysis of Thiosemicarbazide-Based Carbonic Anhydrase II Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed structural and performance comparison of Caii-IN-1 and other thiosemicarbazide inhibitors targeting Carbonic Anhydrase II (CA-II). The information is presented through clear data tables, comprehensive experimental protocols, and a visualization of the relevant biological pathway.
This compound, a novel thiosemicarbazide derivative, has emerged as a potent and selective inhibitor of Carbonic Anhydrase II (CA-II), a ubiquitous metalloenzyme implicated in a variety of physiological and pathological processes. This guide offers an in-depth comparison of this compound with other thiosemicarbazide-based CA-II inhibitors, supported by experimental data to inform further research and drug discovery efforts.
Structural and Potency Comparison of Thiosemicarbazide CA-II Inhibitors
The inhibitory potential of this compound and its analogs, as well as other notable thiosemicarbazide inhibitors, against bovine Carbonic Anhydrase II (bCA-II) and human Carbonic Anhydrase II (hCA-II) is summarized below. The data highlights the structure-activity relationships within this class of compounds.
| Compound ID | Structure | Target | IC50 (µM) / Ki (µM) | Reference |
| This compound (3n) | Cinnamaldehyde-clubbed thiosemicarbazone derivative | bCA-II | 10.3 ± 0.62 | [1] |
| Compound 3g | Cinnamaldehyde-clubbed thiosemicarbazone derivative | bCA-II | 12.1 ± 1.01 | [1] |
| Compound 3h | Cinnamaldehyde-clubbed thiosemicarbazone derivative | bCA-II | 13.4 ± 0.52 | [1] |
| Compound 3d | Thiosemicarbazone derivative | bCA-II | Ki = 2.5 ± 0.015 (noncompetitive) | [2] |
| Compound 3e | Thiosemicarbazone derivative | bCA-II | Ki = 5.02 (competitive) | [2] |
| Compound 3l | Thiosemicarbazone derivative | bCA-II | Ki = 14.70 (competitive) | [2] |
| Compound 3p | Thiosemicarbazone derivative | bCA-II | Ki = competitive | [2] |
| Compound 3g | Thiosemicarbazone derivative | hCA-II | Ki = 5.95 ± 0.002 (competitive) | [2] |
| Compound 6b | Thiosemicarbazone-benzenesulfonamide derivative | hCA-II | Ki = 0.31 nM | [3][4][5][6] |
| Compound 6e | Thiosemicarbazone-benzenesulfonamide derivative | hCA-II | Ki = 0.34 nM | [3][4][5][6] |
Experimental Protocols
The following methodologies were employed in the cited studies to determine the inhibitory activity of the thiosemicarbazide derivatives against Carbonic Anhydrase II.
Carbonic Anhydrase II Inhibition Assay (Rasool et al., 2022)
The inhibitory activity of the synthesized cinnamaldehyde-clubbed thiosemicarbazones, including this compound (compound 3n), was evaluated against bovine carbonic anhydrase II (bCA-II).
Materials:
-
Bovine Carbonic Anhydrase II (bCA-II)
-
Test compounds (dissolved in DMSO)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-nitrophenyl acetate (p-NPA) as substrate
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
A total reaction volume of 200 µL was used for each assay.
-
120 µL of Tris-HCl buffer was added to the wells of a 96-well plate.
-
20 µL of the test compound solution (at various concentrations) was added to the wells.
-
20 µL of bCA-II solution (0.1 mg/mL in Tris-HCl buffer) was then added.
-
The plate was incubated at 37 °C for 15 minutes.
-
The enzymatic reaction was initiated by adding 40 µL of p-NPA solution (0.5 mM in ethanol).
-
The absorbance was measured at 400 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 values, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, were determined by plotting the percentage of inhibition against the inhibitor concentration.
General Synthesis of Cinnamaldehyde-Clubbed Thiosemicarbazones (Rasool et al., 2022)
The general synthetic procedure for the cinnamaldehyde-clubbed thiosemicarbazones involved a condensation reaction.
Materials:
-
Substituted cinnamaldehyde
-
Substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
An equimolar mixture of the appropriate substituted cinnamaldehyde and substituted thiosemicarbazide was dissolved in ethanol.
-
A few drops of glacial acetic acid were added as a catalyst.
-
The reaction mixture was refluxed for a specified period.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled, and the resulting solid product was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure cinnamaldehyde-clubbed thiosemicarbazone derivative.
Signaling Pathway and Mechanism of Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Thiosemicarbazide-based inhibitors, such as this compound, typically function by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.
Caption: Inhibition of Carbonic Anhydrase II by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
In Vivo Validation of Caii-IN-1 as a Carbonic Anhydrase-II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Caii-IN-1, a thiosemicarbazide-based Carbonic Anhydrase-II (CA-II) inhibitor, against established sulfonamide-based CA-II inhibitors. While in vivo data for this compound is not currently available in the public domain, this guide will leverage in vitro data for the thiosemicarbazone class and compare it with the extensive in vivo data available for clinically used CA-II inhibitors. This guide also details standard experimental protocols for the in vivo validation of CA-II inhibitors, which would be applicable to this compound.
Introduction to this compound and Carbonic Anhydrase-II Inhibition
Carbonic Anhydrase-II (CA-II) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and as a diuretic. This compound belongs to the thiosemicarbazone class of compounds, which have shown potent and selective inhibitory activity against CA-II in vitro. The validation of its efficacy and safety in living organisms is a critical step in its development as a potential therapeutic agent.
Comparative Analysis of CA-II Inhibitors
This section compares the in vitro potency of thiosemicarbazone-based inhibitors with the in vivo performance of established sulfonamide inhibitors.
Table 1: In Vitro Potency of Thioemicarbazone-Based CA-II Inhibitors
| Compound Class | Specific Compound Example | Target | IC50/Ki | Selectivity | Source |
| Thiosemicarbazone | This compound | Bovine CA-II | IC50: 10.3 µM | Selective for CA-II | N/A |
| Thiosemicarbazone-Benzenesulfonamide | Compound 6b | Human CA-II | Ki: 0.31 nM | High for CA-II over CA I, IX, XII | [1][2] |
| Thiosemicarbazone-Benzenesulfonamide | Compound 6e | Human CA-II | Ki: 0.34 nM | High for CA-II over CA I, IX, XII | [1][2] |
Table 2: In Vivo Performance of Established Sulfonamide CA-II Inhibitors
| Compound | Application | Animal Model | Key Findings | Source |
| Acetazolamide | Diuretic, Antiglaucoma, Anticonvulsant | Rat, Rabbit, Mouse | Effective in reducing intraocular pressure, inducing diuresis, and preventing seizures.[3][4] | [5][6] |
| Dorzolamide | Antiglaucoma | Rabbit | Topically effective in lowering intraocular pressure.[7] | [7] |
| Brinzolamide | Antiglaucoma | Rabbit, Mouse | Topically effective in lowering intraocular pressure.[8][9][10] | [8][9][10] |
| Methazolamide | Antiglaucoma | Rabbit | Orally effective in reducing intraocular pressure.[3] | [3] |
| Novel Phenylpyridazine-tethered sulfonamide | Antiglaucoma | Rabbit | Significant and persistent reduction in intraocular pressure.[11] | [11] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key in vivo experiments to validate a CA-II inhibitor like this compound.
Intraocular Pressure (IOP) Reduction Assay in a Rabbit Model of Glaucoma
-
Objective: To assess the efficacy of the test compound in lowering IOP.
-
Animal Model: New Zealand white rabbits.
-
Procedure:
-
Induce ocular hypertension in one eye of each rabbit.
-
Administer the test compound (e.g., this compound) as a topical eye drop formulation to the hypertensive eye. The contralateral eye can serve as a control.
-
Measure IOP at baseline and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a tonometer.
-
A statistically significant decrease in IOP in the treated eye compared to the control eye indicates efficacy.
-
-
Reference Compounds: Dorzolamide or Brinzolamide eye drops.
Diuretic Activity Assay in Rats
-
Objective: To evaluate the diuretic effect of the test compound.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
House rats individually in metabolic cages that allow for the collection of urine.
-
Administer the test compound orally or via intraperitoneal injection. A control group receives the vehicle.
-
Collect urine over a specified period (e.g., 6 or 24 hours).
-
Measure the total urine volume and electrolyte concentrations (Na+, K+, and HCO3-).
-
A significant increase in urine output and bicarbonate excretion compared to the control group indicates diuretic activity.
-
Anticonvulsant Activity Assay in Mice
-
Objective: To determine the efficacy of the test compound in preventing seizures.
-
Animal Model: Mice (e.g., DBA/2 for audiogenic seizures or Swiss albino for chemically or electrically induced seizures).
-
Procedure (Maximal Electroshock Seizure - MES Test):
-
Administer the test compound to a group of mice. A control group receives the vehicle.
-
After a predetermined time, induce seizures by delivering a brief electrical stimulus through corneal or ear electrodes.
-
Observe the mice for the presence or absence of tonic hindlimb extension, which is the endpoint of the MES test.
-
The ability of the compound to prevent the tonic hindlimb extension in a significant number of animals compared to the control group indicates anticonvulsant activity.
-
-
Procedure (Pentylenetetrazol - PTZ - Seizure Test):
-
Administer the test compound to a group of mice, with a control group receiving the vehicle.
-
After a set time, administer a subcutaneous injection of PTZ, a chemical convulsant.
-
Observe the mice for the onset and severity of seizures (e.g., clonic and tonic-clonic seizures).
-
A significant delay in the onset of seizures or a reduction in their severity compared to the control group demonstrates anticonvulsant effects.[13][14]
-
Visualizing Pathways and Workflows
Signaling Pathway of Carbonic Anhydrase II Inhibition
Caption: CA-II catalyzes CO2 hydration, which this compound inhibits.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of this compound.
Comparative Logic of CA-II Inhibitors
Caption: Comparison of this compound with other CA-II inhibitors.
References
- 1. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. [vivo.weill.cornell.edu]
- 9. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel CA II inhibitor shows significant IOP-reducing properties in vivo | BioWorld [bioworld.com]
- 12. Carbonic anhydrase inhibitors | PPSX [slideshare.net]
- 13. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent anti-convulsant carbonic anhydrase inhibitors: Design, synthesis, in vitro and in vivo appraisal [flore.unifi.it]
- 15. Anticonvulsant action of carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CaMKII Inhibitor Binding Kinetics: AS105 vs. KN-93
A comparative guide for researchers, scientists, and drug development professionals on the binding kinetics of two prominent Calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors. Please note that a comprehensive search for "Caii-IN-1" did not yield specific binding kinetics data; therefore, this guide presents a comparative analysis of two well-characterized alternative CaMKII inhibitors, AS105 and KN-93, to illustrate the principles and data presentation requested.
This guide provides a detailed comparison of the binding kinetics of AS105 and KN-93, two inhibitors of CaMKII, a crucial enzyme in cellular signaling. While both compounds target the CaMKII pathway, they exhibit distinct mechanisms and binding properties. This analysis is supported by experimental data from publicly available research, presented in a clear, comparative format to aid in the selection of appropriate research tools and to inform drug discovery efforts.
Quantitative Binding Data
The following table summarizes the available quantitative data for the binding of AS105 and KN-93 to their respective targets in the CaMKII signaling pathway. It is important to note that while AS105 is a direct, ATP-competitive inhibitor of CaMKII, recent studies have revealed that KN-93's inhibitory effect is indirect, through its binding to Calmodulin (CaM), the upstream activator of CaMKII.[1][2][3][4]
| Inhibitor | Direct Target | Binding Parameter | Value | Method |
| AS105 | CaMKIIδ | IC₅₀ | 8 nM | Enzymatic Assay |
| Kᵢ | 3 nM | Enzymatic Assay | ||
| KN-93 | Calmodulin (CaM) | Kᵢ (for CaMKII inhibition) | 370 nM | Enzymatic Assay |
Note: IC₅₀ is the half-maximal inhibitory concentration, and Kᵢ is the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
The determination of binding kinetics for kinase inhibitors typically involves techniques such as enzymatic assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC). Below is a representative protocol for a competitive binding assay using SPR, which is a common method for quantifying the association and dissociation rates of small molecules to a protein target.
Surface Plasmon Resonance (SPR) Based Kinetic Assay
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₑ) of a small molecule inhibitor binding to CaMKII.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CaMKII protein
-
Inhibitor compound (e.g., AS105)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation:
-
The surface of the sensor chip is activated using a mixture of EDC and NHS.
-
Recombinant CaMKII is diluted in immobilization buffer and injected over the activated surface to allow for covalent coupling.
-
Remaining active esters on the surface are deactivated with an injection of ethanolamine.
-
A reference flow cell is prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of dilutions of the inhibitor compound are prepared in running buffer.
-
The running buffer is flowed over the sensor and reference surfaces to establish a stable baseline.
-
Each concentration of the inhibitor is injected over the surfaces for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
The change in the SPR signal (measured in response units, RU) is monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference cell are subtracted from the sensorgrams from the protein-coupled cell.
-
The resulting binding curves are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters kₐ and kₑ.
-
The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ/kₐ.
-
Signaling Pathway and Experimental Workflow
To visualize the interplay of the components involved in CaMKII inhibition and the general workflow of a binding kinetics experiment, the following diagrams are provided.
Caption: CaMKII signaling pathway and points of inhibition.
Caption: General workflow for an SPR-based binding kinetics assay.
References
- 1. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 2. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Caii-IN-1 IC50 Values: A Comparative Guide to Carbonic Anhydrase II Inhibitors
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of Caii-IN-1 against Carbonic Anhydrase II (CA-II) and other known inhibitors of this enzyme. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potency and selectivity. Detailed experimental protocols for key assays are provided to support independent verification.
Data Presentation: IC50 Values of Carbonic Anhydrase II Inhibitors
The following table summarizes the IC50 and inhibitory constant (Ki) values for this compound and a selection of other small molecule inhibitors against Carbonic Anhydrase II (CA-II). Data on selectivity for other human carbonic anhydrase (hCA) isoforms is also included where available, providing a broader context for evaluating these inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Selectivity Notes |
| This compound | bovine CA-II | 10.3 | - | A thiosemicarbazide derivative. |
| Acetazolamide | hCA II | 0.013 | - | Also inhibits hCA IX with an IC50 of 30 nM. |
| Brinzolamide | hCA II | 0.00319 | - | Potent inhibitor. |
| Dorzolamide HCl | hCA II | - | 1.9 | Also inhibits hCA IV with a Ki of 31 nM. |
| Methazolamide | hCA II | - | 14 | Also inhibits hCA I (Ki=50 nM) and bCA IV (Ki=36 nM). |
| Human carbonic anhydrase II-IN-1 | hCA II | - | 4.4 | Also inhibits hCA I (Ki=9.2 nM), hCA IV (Ki=480.2 nM), and hCA IX (Ki=14.7 nM). |
| hCAI/II/XII-IN-1 | hCA II | - | 9.1 | A potent inhibitor of multiple isoforms, with Ki values of 78.5 nM (hCA I), 7.7 nM (hCA IX), and 3.7 nM (hCA XII). |
| Actarit | hCA II | 0.422 | - | An anti-inflammatory drug identified as a CA-II inhibitor.[1] |
| EMAC10101d | hCA II | - | 8.1 | A potent and selective inhibitor towards hCA II.[2] |
Experimental Protocols
Determination of Carbonic Anhydrase II Inhibition using a Colorimetric Assay
This protocol is based on the widely used p-nitrophenyl acetate (pNPA) assay, which measures the esterase activity of Carbonic Anhydrase II.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA-II)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-415 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA-II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer to the desired final concentration.
-
Prepare serial dilutions of the test inhibitor and reference inhibitors in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
Enzyme solution (hCA-II)
-
Inhibitor solution at various concentrations (or buffer for the control)
-
-
Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the change in absorbance at 400-415 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Fluorescence-Based Assay for Carbonic Anhydrase II Inhibition
This method offers high-throughput screening capabilities and is based on the displacement of a fluorescent indicator from the enzyme's active site.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA-II)
-
Fluorescent indicator that binds to the CA-II active site
-
HEPES buffer (pH 7.2)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA-II in HEPES buffer.
-
Prepare a stock solution of the fluorescent indicator in a suitable solvent and dilute it in HEPES buffer.
-
Prepare serial dilutions of the test inhibitor and reference inhibitors in HEPES buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following:
-
HEPES buffer
-
Fluorescent indicator solution
-
hCA-II solution (this will quench the fluorescence of the indicator)
-
-
Add the inhibitor solution at various concentrations to the wells.
-
Incubate the plate at room temperature for a defined period to allow for inhibitor binding and indicator displacement.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The fluorescence will increase as the inhibitor displaces the fluorescent indicator from the active site.
-
Plot the percentage of fluorescence recovery against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase II
The following diagram illustrates the fundamental role of Carbonic Anhydrase II in catalyzing the reversible hydration of carbon dioxide, a crucial reaction for maintaining pH homeostasis in various physiological processes.
Experimental Workflow for IC50 Determination
This diagram outlines the general steps involved in determining the IC50 value of an enzyme inhibitor.
References
A Comparative Guide to Cellular Modulation of Carbonic Anhydrase II: Pharmacological Inhibition vs. Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological and genetic approaches to target carbonic anhydrase II (CA-II) is critical for experimental design and interpretation. This guide provides an objective comparison of the cellular effects of a representative CA-II inhibitor against genetic knockdown of the CA-II protein.
A Note on the Pharmacological Agent: The specific inhibitor "Caii-IN-1" is a potent and selective thiosemicarbazide derivative that inhibits bovine CA-II with an IC50 of 10.3 µM[1]. However, a comprehensive body of publicly available literature detailing its specific cellular effects is not available at this time. Therefore, for the purpose of this guide, we will use Acetazolamide , a well-characterized and widely used sulfonamide inhibitor of CA-II, as a representative pharmacological agent to compare with genetic knockdown methodologies.
Quantitative Comparison of Cellular Effects
The following table summarizes the key cellular effects observed with the pharmacological inhibition of CA-II using Acetazolamide and with genetic knockdown of CA-II, providing a clear, comparative overview for researchers.
| Cellular Effect | Pharmacological Inhibition (Acetazolamide) | Genetic Knockdown of CA-II | Key References |
| Enzyme Activity | Competitive inhibition of CA-II catalytic activity. | Complete or partial loss of CA-II protein and its catalytic function. | [1] |
| Cell Proliferation | Can suppress tumor cell proliferation. | Suppressed proliferation and cell cycle arrest at the G0/G1 phase. | [2] |
| Apoptosis | Can be involved in apoptotic pathways. | Enrichment of apoptosis-related signaling pathways. | |
| Metabolism | Can induce metabolic acidosis. | Impaired glycolysis, reduced extracellular lactate production, and increased ADP/ATP ratio. | [3] |
| Signaling Pathways | Affects pH-dependent signaling. | Enrichment of TNF signaling pathways and altered PI3K/AKT and RELA/p65 signaling. | |
| Cell Migration | Can inhibit tumor metastasis. | Impeded cell migration. | [2] |
| Ion Homeostasis | Prevents hypoxia-induced intracellular calcium release. | Does not disrupt intracellular pH (pHi) in certain contexts. | [4] |
| Reactive Oxygen Species (ROS) | Prevents hypoxia-induced ROS generation. | No disruption of ROS production in some studies. | [4] |
Experimental Methodologies
Below are detailed protocols for key experiments utilized to assess the cellular effects of CA-II inhibition and knockdown.
Pharmacological Inhibition with Acetazolamide
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., pulmonary arterial smooth muscle cells, cancer cell lines) in appropriate media and conditions.
-
Prepare a stock solution of Acetazolamide in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Acetazolamide (e.g., 10-100 µM) for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO) should be run in parallel.
Measurement of Intracellular Calcium:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Induce calcium release, for example, by exposing cells to hypoxic conditions (e.g., 4% O2).
-
Measure changes in intracellular calcium concentration using fluorescent microscopy and appropriate imaging software.
Analysis of Cell Proliferation:
-
Seed cells in a 96-well plate and treat with Acetazolamide.
-
At desired time points, assess cell viability and proliferation using assays such as MTT, WST-1, or by direct cell counting.
Genetic Knockdown of CA-II using siRNA
siRNA Transfection:
-
Design and synthesize small interfering RNAs (siRNAs) targeting the CA-II mRNA sequence. A non-targeting or scrambled siRNA should be used as a negative control.
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Add the siRNA complexes to the cells and incubate for 48-72 hours.
-
Validate the knockdown efficiency by quantifying CA-II mRNA levels (RT-qPCR) and protein levels (Western blot).
Analysis of Cellular Phenotypes:
-
Following confirmation of knockdown, perform functional assays to assess cellular effects, such as cell migration assays (e.g., wound healing or transwell assays), cell cycle analysis (e.g., flow cytometry with propidium iodide staining), and metabolic assays (e.g., lactate production, ATP levels).
Visualizing the Approaches and Pathways
The following diagrams illustrate the conceptual differences between pharmacological inhibition and genetic knockdown, as well as a simplified signaling pathway affected by CA-II modulation.
References
- 1. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of acetazolamide and carbonic anhydrase inhibition on erythrocyte 2,3-diphosphoglycerate content and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide prevents hypoxia-induced reactive oxygen species generation and calcium release in pulmonary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Caii-IN-1 (Calcium Iodide)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Caii-IN-1, presumed to be Calcium Iodide (CaI2). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is an increased risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option.[4] |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Waterproof Apron | Recommended in environments with a high risk of splashing.[3] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when ventilation is insufficient or if dust formation is likely. A half mask with a P2 particle filter is an option.[2][5] |
Operational Plan: Safe Handling Procedure
Safe handling of this compound involves a systematic approach from preparation to disposal to minimize risks.
-
Preparation :
-
Ensure adequate ventilation in the work area. A well-ventilated place or a fume hood should be used.[6]
-
Locate and ensure the functionality of emergency eyewash stations and safety showers near the workstation.[1][7]
-
Wear all required PPE as specified in the table above before handling the compound.
-
-
Handling :
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][7][9]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. If skin irritation persists, seek medical attention.[7][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][7][9]
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Waste Collection : Collect waste material in suitable, closed, and properly labeled containers for disposal.[6]
-
Disposal Method : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or water courses.[5][7]
-
Contaminated PPE : Contaminated clothing should be removed and washed before reuse.[5] Disposable contaminated PPE should be placed in a sealed bag and disposed of with the chemical waste.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. pacificfirstaid.ca [pacificfirstaid.ca]
- 5. aplng.com.au [aplng.com.au]
- 6. cdn.greensoft.mn [cdn.greensoft.mn]
- 7. chemicalsafety.com [chemicalsafety.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
